molecular formula C18H26O B12735650 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one CAS No. 41481-20-3

2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one

Cat. No.: B12735650
CAS No.: 41481-20-3
M. Wt: 258.4 g/mol
InChI Key: HYUPSGGKJPMYLH-UHFFFAOYSA-N
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Description

2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one is a useful research compound. Its molecular formula is C18H26O and its molecular weight is 258.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

41481-20-3

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-6-cyclohexylidenecyclohexan-1-one

InChI

InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h8,16H,1-7,9-13H2

InChI Key

HYUPSGGKJPMYLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2CCCC(C2=O)C3=CCCCC3)CC1

Origin of Product

United States
Foundational & Exploratory

Spectroscopic Elucidation and Synthetic Validation of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The self-condensation of cyclohexanone under alkaline conditions yields a complex thermodynamic mixture of oligomers, prominently including the dimer 2-(1-cyclohexenyl)cyclohexanone and various higher-order trimers[1]. Among these, 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one (C₁₈H₂₆O, MW: 258.40 g/mol ) stands out as a highly conjugated, sterically hindered architecture. Industrial syntheses often encounter these trimers as robust byproducts during the bulk production of cyclohexanone derivatives[2]. This whitepaper provides an in-depth technical guide to the spectroscopic identification (NMR, IR, MS) and standardized isolation protocols for this specific trimer, bridging theoretical causality with field-proven analytical workflows.

Mechanistic Origin & Structural Dynamics

The formation of 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one is driven by sequential base-catalyzed aldol additions followed by dehydration. The structural asymmetry of the target molecule arises from the regioselectivity of the second condensation step. Enolization at the C6 position of the intermediate dimer allows for a cross-aldol reaction with a third cyclohexanone monomer, culminating in an exocyclic double bond (cyclohexylidene) at C2 and an endocyclic double bond (cyclohexenyl) at C6.

Synthesis A Cyclohexanone (Monomer) B Base Catalysis (NaOH / EtOH) A->B C 2-(1-Cyclohexenyl)cyclohexanone (Dimer) B->C D Cross-Aldol Condensation with Cyclohexanone C->D E 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one (Trimer, Target) D->E

Fig 1: Base-catalyzed aldol condensation pathway yielding the asymmetric cyclohexanone trimer.

Spectroscopic Elucidation

The structural elucidation of heavily substituted cyclic systems relies on the synergistic interpretation of NMR, IR, and MS data, a foundational principle in organic spectrometric identification[3].

Nuclear Magnetic Resonance (NMR)

The asymmetry of the molecule is immediately apparent in the ¹H NMR spectrum. The presence of a single vinylic proton confirms that only one of the two double bonds is trisubstituted (the 1-cyclohexenyl moiety), whereas the exocyclic cyclohexylidene double bond is fully tetrasubstituted. The C6 methine proton is highly deshielded due to its position alpha to both the carbonyl and the cyclohexenyl ring. In the ¹³C NMR spectrum, the carbonyl carbon experiences an upfield shift relative to saturated cyclohexanone (typically ~211 ppm) due to α,β-conjugation, which increases electron density at the carbonyl carbon via resonance.

Table 1: ¹H and ¹³C NMR Data Summary (CDCl₃, 400 MHz / 100 MHz)

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Assignment & Causality
C1 (C=O) -204.5Carbonyl; upfield shift due to α,β-conjugation.
C2 -131.2α-carbon of the exocyclic conjugated C=C bond.
C6 3.15 (m, 1H)52.1Methine; deshielded by adjacent C=O and alkene.
C1' -142.8Exocyclic C=C (cyclohexylidene ring).
C1'' -136.5Endocyclic C=C (cyclohexenyl ring).
C2'' 5.45 (br s, 1H)122.4Vinylic CH; confirms trisubstituted nature of the ring.
Aliphatic 1.30 - 2.80 (m, 24H)21.0 - 35.0Overlapping multiplets of allylic/homoallylic CH₂ groups.
Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum is diagnostic for the conjugated system. The C=O stretching frequency is depressed from the standard 1715 cm⁻¹ to 1685 cm⁻¹, which is characteristic of an s-cis α,β-unsaturated ketone.

Table 2: Key FT-IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)Vibrational ModeStructural Significance
2925, 2855 C-H stretch (sp³)Abundant aliphatic cyclic ring systems.
1685 C=O stretchConjugated ketone; lowered frequency validates conjugation.
1640 C=C stretchExocyclic conjugated double bond (cyclohexylidene).
1660 (sh) C=C stretchIsolated endocyclic double bond; often masked/weak.
Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides definitive confirmation of the trimer framework[1]. The molecular ion [M]⁺• is observed at m/z 258. The fragmentation is dominated by the cleavage of the bulky cyclohexenyl substituent, yielding a highly stable cyclohexenyl cation at m/z 81, which typically presents as the base peak.

MS_Frag M Molecular Ion [M]⁺• m/z 258 F1 Loss of Cyclohexenyl [- C6H9•] M->F1 F2 Cyclohexenyl Cation [C6H9]⁺ M->F2 I1 Fragment Ion m/z 177 F1->I1 I2 Base Peak m/z 81 F2->I2

Fig 2: Primary mass spectrometric (EI) fragmentation pathways for the asymmetric trimer.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates built-in validation checkpoints (TLC and spectroscopic milestones) to confirm the successful isolation of the target trimer from the complex oligomeric mixture.

Step-by-Step Methodology: Synthesis & Isolation
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask, add cyclohexanone (100 mmol, 9.8 g) and absolute ethanol (50 mL).

  • Thermodynamic Catalysis: Introduce crushed NaOH (20 mmol, 0.8 g) to the stirring solution. Causality: Solid NaOH in ethanol favors the formation of the thermodynamic enolate, driving the equilibrium past the dimer stage toward higher-order trimers.

  • Reflux & In-Process Monitoring: Heat the mixture to reflux (80 °C) for 24 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Silica, 9:1 Hexanes:EtOAc). The monomer (R_f ~0.6) will deplete, yielding the dimer (R_f ~0.5) and the target trimer (R_f ~0.4). The trimer spot will be strongly UV-active (254 nm) due to extended α,β-conjugation, distinguishing it from unreacted monomer.

  • Quenching & Extraction: Cool the mixture to room temperature. Neutralize the basic catalyst with 1M HCl (20 mL) to halt further polymerization. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatographic Resolution: Purify the viscous crude oil via flash column chromatography (silica gel, 230-400 mesh). Elute with a shallow gradient starting from 100% hexanes to 95:5 hexanes:ethyl acetate. Isolate the fractions corresponding to R_f 0.4.

  • Spectroscopic Verification: Evaporate the solvent to yield the trimer as a pale yellow oil. Immediately acquire an FT-IR spectrum to verify the 1685 cm⁻¹ conjugated carbonyl stretch, and GC-MS to confirm the [M]⁺ at m/z 258 prior to downstream NMR analysis.

References

  • Source: ResearchGate / Izvestiya Akademii Nauk.
  • Title: 2-(1-CYCLOHEXENYL)
  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL

Sources

Potential biological activity of novel cyclohexenone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of cyclohexenone derivatives reveals a highly versatile class of pharmacophores characterized by an α,β-unsaturated carbonyl system. This unique structural motif acts as an electrophilic warhead, enabling these compounds to function as targeted Michael acceptors. By selectively reacting with nucleophilic residues in biological systems, novel cyclohexenone derivatives have demonstrated profound anticancer, anti-inflammatory, and antioxidant efficacies[1].

As drug development pivots toward targeted covalent inhibitors, understanding the precise mechanistic grounding and experimental validation of these derivatives is critical.

Mechanistic Foundations: The Michael Acceptor Paradigm

The biological activity of cyclohexenone derivatives is primarily governed by their ability to act as "soft" Lewis acids. In biological systems, "soft" bases—specifically the thiolate anions of cysteine residues—are their primary targets[2]. This selective reactivity allows cyclohexenones to modulate specific signaling pathways without causing widespread, non-specific cellular toxicity at optimal doses.

The Keap1/Nrf2/ARE Axis (Antioxidant & Anti-inflammatory)

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytosol by Keap1, a zinc-metalloprotein that acts as a substrate adaptor for Cullin-3-mediated ubiquitination and degradation. Keap1 contains highly reactive cysteine residues (e.g., Cys151, Cys273, Cys288) characterized by abnormally low pKa values due to flanking basic amino acids[3].

When a cyclohexenone derivative enters the cell, its α,β-unsaturated carbonyl moiety undergoes a Michael addition with these specific Keap1 cysteines[2]. This covalent alkylation induces a conformational shift in Keap1, halting Nrf2 ubiquitination. Newly synthesized Nrf2 bypasses Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes like NQO1 and Heme Oxygenase-1 (HO-1)[3].

Keap1_Nrf2_Pathway Cyclohexenone Cyclohexenone Derivative (Michael Acceptor) Alkylation Cysteine Alkylation (Keap1 Modification) Cyclohexenone->Alkylation Covalent binding Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) Keap1_Nrf2->Alkylation Baseline state Nrf2_Free Free Nrf2 (Nuclear Translocation) Alkylation->Nrf2_Free Dissociation ARE Antioxidant Response Element (ARE) Binding Nrf2_Free->ARE Translocation GeneExpr Cytoprotective & Anti-inflammatory Genes ARE->GeneExpr Transcription

Keap1/Nrf2 pathway activation via Michael addition by cyclohexenone derivatives.

NF-κB Pathway Inhibition (Anticancer)

Constitutive activation of the NF-κB pathway is a hallmark of many malignancies. Certain bicyclic cyclohexenones and spiro(lactone-cyclohexanone) derivatives have been shown to inhibit NF-κB signaling[4],[5]. Mechanistically, these compounds act via covalent inhibition, directly blocking the p50/p65 nuclear protein complex from binding to DNA, thereby abolishing the expression of inflammatory cytokines like IL-8 and inducing caspase-dependent apoptosis in cancer cell lines[4].

Quantitative Efficacy of Novel Derivatives

Recent structure-activity relationship (SAR) studies have yielded highly optimized cyclohexenone derivatives. The inclusion of bis-Michael acceptors (two electrophilic warheads connected by a rigid tether) or specific ortho-hydroxyl substitutions drastically increases biological potency[3],[6].

The following table synthesizes the quantitative efficacy of several novel derivatives across different biological targets:

Compound / DerivativeTarget / Cell LineAssay TypeIC50 / CD Value (µM)Primary Biological Activity
Bis-Michael Acceptor 26 Murine HepatomaNQO1 Induction (CD)0.075Potent Nrf2 Activation[3]
Compound 2 HCT116 (Colon Cancer)Crystal Violet0.34Anticancer / Antiproliferative[1]
Derivative 21 AChE EnzymeIn vitro AChE0.93Apoptosis / AChE Inhibition[7]
Cyclohexene oxide CA U251 (Glioblastoma)CCK-85.16Anticancer[1]
Compound 4 (Spiro-cyclic) U937 (Leukemia)Luciferase Reporter15.6NF-κB Inhibition[5]

Validated Experimental Protocols

To rigorously evaluate the biological activity of novel cyclohexenone derivatives, researchers must utilize self-validating experimental systems. Standard short-term viability assays (like MTT) are prone to metabolic artifacts and often fail to distinguish between transient cytostatic effects and true cytotoxic cell death.

Protocol 1: Clonogenic Survival Assay (Long-Term Anticancer Efficacy)

Causality: A clonogenic assay measures the ability of a single cell to undergo unlimited division and form a macroscopic colony. Because cyclohexenone derivatives often trigger apoptosis via irreversible covalent binding[7], assessing long-term reproductive viability is the only definitive way to measure true anticancer efficacy[1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HCT116) and seed them at a highly diluted density (e.g., 200–500 cells/well in a 6-well plate). Rationale: Low density ensures colonies arise from single cells, preventing contact inhibition.

  • Compound Treatment: Allow 24 hours for cellular attachment. Treat cells with the cyclohexenone derivative at varying concentrations (spanning the suspected IC50) alongside a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 10–14 days without changing the media to prevent the disruption of loosely attached mitotic cells.

  • Fixation & Staining: Wash gently with cold PBS. Fix cells using a 3:1 methanol/acetic acid solution for 15 minutes, then stain with 0.5% crystal violet for 30 minutes[1].

  • Self-Validating Calculation: Count colonies containing ≥50 cells. Calculate the Plating Efficiency (PE) of the control group: (Colonies Counted / Cells Seeded) × 100. Validation Check: If the PE of the vehicle control is <10%, the assay is invalid due to poor baseline cell health or improper handling. Calculate the Surviving Fraction (SF) for treated groups: Colonies Counted / (Cells Seeded × PE).

Protocol 2: Subcellular Fractionation for Nrf2 Activation

Causality: Measuring total cellular Nrf2 via Western blot is insufficient to prove Keap1 inhibition, as inactive Nrf2 can accumulate in the cytosol if degradation is merely slowed. True activation requires proving that Nrf2 has physically translocated into the nucleus to bind the ARE[8].

Step-by-Step Methodology:

  • Treatment & Lysis: Treat cells with the target derivative (e.g., 1–5 µM) for 4–6 hours. Harvest cells and resuspend in a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5% NP-40) supplemented with protease inhibitors.

  • Cytosolic Extraction: Incubate on ice for 15 minutes. Centrifuge at 3,000 × g for 5 minutes. The supernatant is the Cytosolic Fraction .

  • Nuclear Extraction: Wash the remaining pellet twice with hypotonic buffer to remove residual cytosol. Resuspend the pellet in a hypertonic nuclear extraction buffer (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 25% glycerol). Sonicate briefly and centrifuge at 14,000 × g for 15 minutes. The supernatant is the Nuclear Fraction .

  • Self-Validating Immunoblotting: Run both fractions on an SDS-PAGE gel. Probe for Nrf2. Validation Check: You must probe the cytosolic fraction for GAPDH and the nuclear fraction for Lamin B1 . If GAPDH appears in the nuclear fraction, or Lamin B1 in the cytosolic fraction, the physical separation failed, and the translocation data cannot be trusted.

Experimental_Workflow Design Rational Drug Design (SAR & Docking) Synthesis Chemical Synthesis (Cyclohexenone Scaffold) Design->Synthesis Screening Primary Screening (Cytotoxicity Assays) Synthesis->Screening Hit Hit Identification (IC50 < 10 µM) Screening->Hit Mechanism Mechanistic Validation (Target Engagement) Hit->Mechanism Yes Optimize Lead Optimization Hit->Optimize No Optimize->Design Iterative SAR

Logical workflow for the iterative design and validation of cyclohexenone derivatives.

Future Directions in Drug Design

The therapeutic window of cyclohexenone derivatives relies heavily on fine-tuning their electrophilicity. Highly reactive Michael acceptors exhibit a bell-shaped dose-response curve: beneficial cytoprotective responses at low concentrations, but off-target cellular toxicity at high concentrations due to indiscriminate alkylation of cellular thiols[2].

Future drug development must focus on steric hindrance and tether rigidity . For instance, bis-Michael acceptors with rigid aliphatic tethers have shown superior ability to disrupt the Keap1-Nrf2 interaction compared to flexible or highly functionalized chains, as the rigid geometry perfectly aligns the electrophilic carbons with the specific spatial arrangement of Keap1's reactive cysteines[6]. By leveraging these structure-activity relationships, researchers can develop next-generation cyclohexenones that maximize target engagement while minimizing off-target toxicity.

References

  • BenchChem.
  • ACS Medicinal Chemistry Letters. Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling.
  • PNAS. Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups.
  • ResearchGate.
  • MDPI. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones.
  • NIH / PMC. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents.
  • Anticancer Research. Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia.
  • SciSpace.

Sources

Reactivity and Stability of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, structural stability, and self-validating experimental workflows.

Executive Summary

The compound 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one (CAS 41481-20-3) is a highly conjugated, sterically hindered cyclic ketone formed via the aldol trimerization of cyclohexanone[1]. While monomeric cyclohexanone is a ubiquitous solvent and intermediate, its higher-order oligomers—specifically this C18H26O trimer—are critical precursors in the synthesis of biojet fuels, high-performance polymers, and terphenyl-based advanced materials (2[2]). This whitepaper deconstructs the thermodynamic drivers of its formation, its unique reactivity profile governed by extreme steric shielding, and provides field-proven, self-validating protocols for its synthesis and downstream functionalization.

Mechanistic Origins: The Aldol Trimerization Pathway

The formation of 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one is not a random polymerization; it is a highly deterministic, step-growth aldol condensation driven by thermodynamic equilibration.

  • Monomer Activation & Dimerization: Under basic or acidic catalysis, cyclohexanone enolizes and attacks a neutral monomer to form the intermediate 1'-hydroxy-[1,1'-bicyclohexyl]-2-one. This adduct undergoes rapid in-situ dehydration to yield an isomeric mixture of dimers (DMI and DMII) (3[3]).

  • Regioselective Trimerization: Because the C2 position of the dimer is now occupied by a bulky cyclohexenyl/cyclohexylidene ring, subsequent enolization is sterically forced to the unsubstituted C6 position.

  • Final Dehydration & Isomerization: The C6 enolate attacks a third cyclohexanone molecule. The final dehydration produces the C18H26O trimer. The specific arrangement of one exocyclic double bond (cyclohexylidene) and one endocyclic double bond (1-cyclohexenyl) is thermodynamically selected to maximize hyperconjugation while minimizing A(1,3) allylic strain between the massive flanking rings.

Pathway A Cyclohexanone (Monomer) B Enolate Intermediate A->B Base/Acid Catalysis C Aldol Adduct (Intermediate) B->C + Monomer D Dimers (DMI & DMII) C->D - H2O (Dehydration) E Trimer (C18H26O) D->E + Enolate - H2O

Fig 1: Stepwise aldol trimerization pathway of cyclohexanone to the C18H26O trimer.

Structural Stability and Steric Dynamics

The stability of this trimer is defined by the severe steric crowding around the central carbonyl core. The reaction to form these higher-order oligomers is highly endothermic (ΔH_r° = +59.2 kJ/mol) (3[3]). Consequently, the trimer is only formed under severe thermal conditions where the kinetic energy is sufficient to overcome the massive steric barrier of the dimer intermediate.

Table 1: Thermodynamic and Kinetic Parameters of Cyclohexanone Condensation
ParameterValueCausality / Implication
Reaction Enthalpy (ΔH_r°) +59.2 kJ/molEndothermic nature dictates that high temperatures (>140 °C) and continuous water removal are required to drive trimerization.
Activation Energy (E_a) 132.6 kJ/mol (NaOH)High energy barrier necessitates strong catalysis.
Catalytic E_a Reduction 54.0 kJ/mol (HRF5015)Nanoporous solid acids significantly lower the transition state energy, though often arresting the reaction at the dimer stage (4[4]).
Trimerization Threshold > 149 °CTrimers form in significant quantities only when thermal energy overcomes the steric bulk of the dimer intermediate[5].

Reactivity Profile: Carbonyl vs. Alkene Domains

The reactivity of 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one is strictly bifurcated into two domains:

  • The Suppressed Carbonyl: The central C=O group is flanked by two massive, sp2-hybridized ring systems. This creates an impenetrable steric shield, rendering the carbonyl highly resistant to standard nucleophilic addition (e.g., Grignard reagents or hydride reductions often fail or require extreme forcing conditions).

  • The Reactive Alkenes: The conjugated double bonds are highly electron-rich and exposed. They readily undergo catalytic hydrogenation (yielding saturated C18 biojet fuel precursors) or high-temperature dehydrogenation (yielding fully aromatized terphenyl derivatives).

Reactivity Trimer 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one Carbonyl Carbonyl Core (Sterically Shielded) Trimer->Carbonyl Alkenes Conjugated Alkenes (Electron Rich) Trimer->Alkenes NucAttack Nucleophilic Addition (Kinetically Suppressed) Carbonyl->NucAttack High Steric Hindrance Hydrogenation Catalytic Hydrogenation (Yields Biojet Precursors) Alkenes->Hydrogenation H2, Pd/C Mild Temp Dehydrogenation High-Temp Aromatization (Yields Terphenyls) Alkenes->Dehydrogenation Pt/C 300-400 °C

Fig 2: Reactivity map highlighting the dichotomy between the shielded carbonyl and reactive alkenes.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory analytical checkpoints to verify causality before proceeding.

Table 2: Analytical Checkpoints for Trimer Synthesis
StageAnalytical MethodTarget MetricAction if Failed
Monomer Conversion GC-FID> 80% depletion of cyclohexanone peak.Extend reaction time; verify Dean-Stark water removal.
Intermediate Dehydration FT-IRShift of C=O stretch from 1715 cm⁻¹ to ~1685 cm⁻¹.Increase catalyst loading to force dehydration of the aldol adduct.
Trimer Isolation GC-MSDominant peak at m/z 258.4 (C18H26O).Adjust fractional distillation reflux ratio to improve separation from dimers.
Protocol 1: Controlled Synthesis of the C18 Trimer

Causality Focus: Because the reaction is endothermic (+59.2 kJ/mol) and produces water, Le Chatelier's principle dictates that continuous water removal is the only way to drive the equilibrium past the dimer stage toward the sterically hindered trimer (3[3]).

  • Reactor Charging: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 200 mL of pure cyclohexanone and 5 wt% of a solid base catalyst (e.g., Mg/Al mixed oxide).

  • Thermal Activation: Purge the system with N2 and heat the mixture to 160 °C. The high temperature is strictly required to overcome the 132.6 kJ/mol activation barrier.

  • In-Situ Dehydration: Maintain vigorous reflux. Water will continuously azeotrope and collect in the Dean-Stark trap.

  • Self-Validation Check: Withdraw a 0.5 mL aliquot after 4 hours. Analyze via FT-IR. Proceed to step 5 only when the broad -OH stretch (~3400 cm⁻¹) of the intermediate adduct has vanished, confirming complete dehydration to the conjugated system.

  • Fractional Distillation: Cool the mixture, filter the heterogeneous catalyst, and subject the crude liquid to vacuum fractional distillation. The unreacted monomer and dimers (m/z 178.3) will distill first. The heavy residue contains the target trimer (m/z 258.4).

Protocol 2: Catalytic Dehydrogenation to Terphenyl Derivatives

Causality Focus: The trimer possesses a partially saturated carbon framework. By applying a noble metal catalyst at elevated temperatures, we exploit the massive thermodynamic driving force of aromatization to convert the sterically strained trimer into a planar, highly stable o-terphenyl analog.

  • Solvent Selection: Dissolve the isolated trimer in a high-boiling inert solvent (e.g., diphenyl ether) to accommodate the extreme temperatures required for dehydrogenation.

  • Catalyst Introduction: Add 10 mol% of 5% Pt/C catalyst.

  • High-Temperature Reflux: Heat the suspension to 350 °C under a continuous flow of inert gas to sweep away evolved hydrogen gas.

  • Self-Validation Check: Route the exhaust gas through a bubbler. The cessation of H2 gas bubbling indicates the completion of the aromatization process. Confirm via UV-Vis spectroscopy (look for a massive hyperchromic shift indicating extended aromatic conjugation).

  • Product Recovery: Hot-filter the mixture through Celite to remove the Pt/C catalyst, then cool the filtrate to precipitate the crystallized terphenyl derivative.

References

  • Kinetic of Alkali Catalyzed Self-Condensation of Cyclohexanone . Industrial & Engineering Chemistry Research - ACS Publications. 3

  • Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 . PMC (NIH). 4

  • Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas . ACS Sustainable Chemistry & Engineering.2

  • 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one . NextSDS Chemical Substance Database. 1

Sources

Methodological & Application

Application Note: Exploiting 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Materials Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Strategic Importance

The compound 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one (often referred to generically as the "cyclohexanone trimer") is a sterically hindered, tricyclic ketone generated via the controlled aldol self-condensation of cyclohexanone. While seemingly a simple oligomer, this specific trimer serves as the premier industrial and laboratory precursor for 2,6-diphenylphenol (2,6-DPP) .

Direct ortho-phenylation of phenol is notoriously difficult, plagued by poor regioselectivity, over-arylation, and harsh reaction conditions. The utilization of the cyclohexanone trimer bypasses these limitations entirely. By pre-forming the required C18 carbon skeleton via a highly selective condensation, and subsequently aromatizing the flanking rings via catalytic dehydrogenation, chemists can achieve 100% regioselectivity for the 2,6-positions .

Mechanistic Rationale: The "Cyclohexanone Route"

The synthesis of 2,6-DPP from cyclohexanone is a two-stage process that leverages thermodynamic control.

  • Aldol Trimerization: Cyclohexanone undergoes base- or acid-catalyzed self-condensation. The reaction proceeds through a dimer intermediate (2-cyclohexylidenecyclohexan-1-one) before condensing with a third molecule to form the trimer. Steric hindrance naturally halts the reaction at the trimer stage. The resulting product is typically a mixture of double-bond isomers (including 2,6-dicyclohexylidenecyclohexanone and 2-cyclohexenyl-6-cyclohexylidenecyclohexanone). Crucially, isomeric separation is unnecessary, as all isomers converge to the identical aromatic product during the next step.

  • Catalytic Dehydrogenation: The trimer mixture is subjected to high-temperature dehydrogenation over a Palladium or Platinum catalyst. The flanking cyclohexyl/cyclohexenyl rings are aromatized, releasing six equivalents of hydrogen gas to yield pure 2,6-diphenylphenol .

TrimerizationPathway CHX Cyclohexanone (Monomer) Dimer 2-Cyclohexylidenecyclohexan-1-one (Dimer Intermediate) CHX->Dimer Base/Acid Catalyst - H2O Trimer 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one (Target Trimer Mixture) Dimer->Trimer Base/Acid Catalyst - H2O DPP 2,6-Diphenylphenol (High-Purity Product) Trimer->DPP Pd/C Catalyst 250-340 °C, - 6H2 Polymer Poly(2,6-diphenyl-1,4-phenylene oxide) (Dielectric Material) DPP->Polymer Oxidative Coupling (O2, Cu-amine)

Figure 1: Mechanistic pathway from cyclohexanone to advanced polymers via the trimer intermediate.

Downstream Applications in Advanced Materials & Catalysis

The primary utility of 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one lies in the high-value derivatives produced from its aromatized form, 2,6-DPP:

  • High-Performance Dielectric Polymers: 2,6-DPP is the monomer for poly(2,6-diphenyl-1,4-phenylene oxide) . Synthesized via copper-catalyzed oxidative coupling, this polymer exhibits exceptional heat resistance, ultra-low water absorption, and a low dielectric constant, making it a critical material for semiconductor insulating films.

  • Chiral Lewis Acid Catalysis: 2,6-DPP is used to synthesize bulky aluminum aryloxide complexes (e.g., Aluminum 2,6-diphenylphenoxide). These sterically demanding Lewis acids are utilized industrially in the highly stereoselective cyclization of citronellal to l-isopulegol, the immediate precursor to synthetic l-menthol.

Quantitative Data Synthesis

The following table summarizes the optimized reaction parameters and expected yields for the two-step conversion of cyclohexanone to 2,6-DPP, synthesized from leading process patents and literature.

Process StepCatalyst SystemTemp (°C)Conversion (%)Selectivity (%)Key Process Observation
Trimerization Solid Acid (Fixed Bed)250–300>8570–80Continuous flow prevents over-condensation.
Trimerization TMAH (Organic Base)100–150>90~65High water tolerance; requires Dean-Stark .
Dehydrogenation 5% Pd/C250–340>95>90H₂ evolution must be actively swept .
Dehydrogenation Pt/Al₂O₃300>90>85Prone to coking if H₂ sweep is insufficient .

Validated Experimental Protocols

Protocol 1: Catalytic Self-Condensation of Cyclohexanone to the Trimer

Objective: Drive the aldol condensation of cyclohexanone to the trimer stage while suppressing higher oligomerization. Causality & Design Choice: The aldol condensation produces water. According to Le Chatelier's principle, continuous water removal is mandatory to drive the equilibrium toward the trimer. Tetramethylammonium hydroxide (TMAH) is selected as the base because it is highly soluble in the organic phase and leaves no inorganic ash upon workup.

Step-by-Step Methodology:

  • Setup: Charge a 1 L round-bottom flask with 300 g (3.06 mol) of cyclohexanone and 15 g of 25% aqueous TMAH. Equip the flask with a Dean-Stark trap filled with a small amount of toluene (to aid azeotropic water removal) and a reflux condenser.

  • Reaction: Heat the mixture to vigorous reflux (approx. 145–155 °C).

  • In-Process Control (IPC) - Water Evolution: Monitor the volume of water collected in the Dean-Stark trap. The theoretical water yield for complete trimerization of 3 moles of cyclohexanone is 2 moles (~36 mL). The reaction is considered complete when water evolution ceases (typically 12–16 hours).

  • Quench & Strip: Cool the mixture to room temperature. Neutralize the basic catalyst with a stoichiometric amount of dilute HCl. Transfer the organic phase to a vacuum distillation apparatus.

  • Fractionation: Distill under reduced pressure (e.g., 10 mmHg).

    • Fraction 1 (Unreacted Monomer): ~50 °C

    • Fraction 2 (Dimer): ~120–130 °C

    • Residue (Trimer Mixture): The heavy, viscous residue remaining in the pot is the crude 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one mixture.

  • Validation: Analyze the residue via GC-MS. It should predominantly contain C18H26O isomers (m/z 258). Proceed to Protocol 2 without further isomeric purification.

Protocol 2: Catalytic Dehydrogenation to 2,6-Diphenylphenol

Objective: Aromatize the flanking rings of the trimer to yield high-purity 2,6-DPP. Causality & Design Choice: Dehydrogenation is highly endothermic and generates massive volumes of hydrogen gas (6 moles of H₂ per mole of trimer). A continuous inert gas sweep is critical to vent H₂, shifting the thermodynamic equilibrium toward the fully aromatized product and preventing the formation of partially dehydrogenated intermediates (like 2-cyclohexyl-6-phenylphenol). For purification, an aliphatic solvent (e.g., n-decane) is strictly required; 2,6-DPP exhibits a steep temperature-dependent solubility curve in aliphatics, ensuring near-quantitative recovery upon cooling, whereas aromatic solvents cause massive yield loss due to high cold solubility.

Step-by-Step Methodology:

  • Setup: Charge a 500 mL high-pressure autoclave or a heavy-walled glass reactor with 100 g (0.387 mol) of the crude trimer mixture and 10 g of 5% Pd/C catalyst.

  • Purge: Seal the reactor and purge thoroughly with Nitrogen gas for 15 minutes to displace all oxygen.

  • Reaction: Heat the reactor to 300–320 °C. Maintain a slow, continuous sweep of Nitrogen through the headspace, venting the exhaust through a bubbler to a safe fume hood exhaust.

  • In-Process Control (IPC) - Gas Evolution & GC: Monitor the exhaust for H₂ evolution. The theoretical gas release is ~52 Liters. After 6–8 hours, sample the reaction mixture and analyze via GC-FID. The reaction is complete when the intermediate 2-cyclohexyl-6-phenylphenol peak is <1%.

  • Hot Filtration: Cool the reaction mixture to 110 °C (do not cool below 90 °C, or the product will solidify). Dilute the mixture with 200 mL of pre-heated n-decane. Filter the hot solution rapidly through a heated Celite pad to remove the Pd/C catalyst.

  • Crystallization: Transfer the clear filtrate to an Erlenmeyer flask and allow it to cool slowly to room temperature, then place it in an ice bath (0–5 °C) for 2 hours.

  • Isolation: Collect the resulting white, needle-like crystals via vacuum filtration. Wash the filter cake with 50 mL of cold isohexane.

  • Validation: Dry the crystals under vacuum at 50 °C. The expected yield is 60–70% based on the trimer. Purity should be >98% by HPLC, with a melting point of 101–102 °C.

References

  • Process for the formation of 2,6-diphenyl-phenol.
  • Method for producing 2,6-diphenylphenol or derivative thereof.
  • Preparation method of 2,6-diphenyl phenol.
  • Crystallization of 2,6-diphenylphenol.
  • An Advanced Approach for MgZnAl-LDH Catalysts Synthesis Used in Claisen-Schmidt Condensation. MDPI.[Link] [5]

Analytical methods for quantification of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note AN-41481

Topic: Analytical Methods for the Robust Quantification of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one

Abstract

This application note presents a comprehensive guide for the quantitative analysis of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one (CAS: 41481-20-3), a tricyclic α,β-unsaturated ketone. This compound is recognized as a dimeric impurity formed during the self-condensation of cyclohexanone, a critical process in industrial chemistry.[1][2] The presence and quantity of this impurity can significantly impact product quality and reaction kinetics. Therefore, robust and reliable analytical methods are essential for its monitoring in research, development, and quality control settings. We provide two distinct, validated analytical protocols: a primary method using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is detailed with explanations for methodological choices, step-by-step procedures for sample and standard preparation, and a full description of method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Introduction & Analyte Profile

2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one is a C18 molecule that arises from the aldol condensation of cyclohexanone, where two molecules of cyclohexanone react to form a dimer which subsequently dehydrates.[1][2][6] Its formation is a key consideration in processes where cyclohexanone is subjected to acidic or basic conditions at elevated temperatures.[1][2] As an α,β-unsaturated ketone, its structure contains a conjugated system that is ideal for UV spectroscopic detection.[7] Given its high molecular weight and non-polar nature, it is well-suited for analysis by both RP-HPLC and GC techniques.

Analyte Information:

  • IUPAC Name: 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one

  • CAS Number: 41481-20-3[8]

  • Molecular Formula: C₁₈H₂₆O

  • Molecular Weight: 258.4 g/mol [9]

  • Structure: alt text

Method 1: Quantification by RP-HPLC-UV

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the method of choice for the routine quantification of this analyte. The technique separates compounds based on their hydrophobicity.[10] The target molecule is large and predominantly non-polar, leading to strong retention on a non-polar stationary phase (like C18) and allowing for excellent separation from more polar starting materials or solvents.

Causality of Choices:

  • Stationary Phase: A C18 (octadecylsilyl) silica-based column is selected due to its strong hydrophobic interactions with the non-polar cyclohexyl and cyclohexylidene rings of the analyte, ensuring adequate retention and resolution.[10][11]

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. Acetonitrile is a preferred organic modifier due to its low UV cutoff and lower viscosity compared to methanol-water mixtures.[12] A gradient is necessary to ensure the analyte elutes with a sharp, symmetrical peak shape in a reasonable timeframe while allowing any more polar impurities to elute earlier.

  • UV Detection: The conjugated π-system of the α,β-unsaturated ketone moiety (C=C-C=O) results in strong UV absorbance.[7][13] Based on similar chromophores, a detection wavelength of 254 nm is selected as a robust starting point, though scanning the UV spectrum (200-400 nm) to determine the precise λ-max is recommended for optimal sensitivity.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 RP-HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one (≥98% purity).

  • Acetonitrile (HPLC grade or higher).

  • Water (Type I, 18.2 MΩ·cm).

  • Methanol (HPLC grade, for sample preparation).

Chromatographic Conditions:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 70% B; 2-10 min: 70% to 95% B; 10-12 min: 95% B; 12.1-15 min: 70% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL

| Detection | UV at 254 nm |

Protocol Steps:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation: Dissolve the sample matrix containing the analyte in methanol to achieve a theoretical concentration within the calibration range. For example, dissolve 50 mg of the sample in 10 mL of methanol, then dilute 1:10 if necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis Sequence:

    • Inject a blank (methanol) to establish the baseline.

    • Perform five replicate injections of a mid-range standard (e.g., 25 µg/mL) to ensure system suitability (RSD < 2.0%).

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared samples.

    • Inject a quality control (QC) standard every 10-15 sample injections to monitor system performance.

Method Validation (ICH Q2(R1) Framework)[3][14][15]

The protocol must be validated to demonstrate its suitability for its intended purpose.

  • Specificity: Analyze a blank sample matrix and a matrix spiked with the analyte. The analyte peak should be well-resolved from any matrix components. A DAD can be used to confirm peak purity.

  • Linearity: Plot the peak area response versus the concentration of the calibration standards. The relationship should be linear over the specified range.

  • Accuracy (Recovery): Analyze a sample matrix spiked with known amounts of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) & Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of the response (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Example Validation Data Summary:

Parameter Result Acceptance Criteria
Linearity (R²) > 0.999 ≥ 0.995
Range 1 - 100 µg/mL -
Accuracy (% Recovery) 98.5% - 101.2% 98.0% - 102.0%
Precision (%RSD) Repeatability: < 1.0%; Intermediate: < 2.0% ≤ 2.0%
LOD 0.3 µg/mL -

| LOQ | 1.0 µg/mL | - |

Method 2: Confirmatory Analysis by GC-MS

Principle and Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) offers orthogonal confirmation of the analyte's identity and concentration.[14] Separation is based on the compound's volatility and interaction with the GC column stationary phase, while detection by mass spectrometry provides high specificity based on its mass-to-charge ratio and fragmentation pattern.

Causality of Choices:

  • GC Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., HP-5ms) is chosen. This is a robust, general-purpose column that provides excellent separation for a wide range of semi-volatile organic compounds, including ketones.[14][15]

  • Injection Mode: Splitless injection is used to maximize the transfer of the analyte to the column, which is ideal for trace-level impurity analysis.

  • Temperature Program: A temperature ramp is essential to first focus the analyte at the head of the column at a lower temperature and then increase the temperature to elute the high-boiling-point C18 compound.

  • MS Detection: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns for library matching and structural confirmation. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for quantification by monitoring the molecular ion (m/z 258.2) and a few characteristic fragment ions.

Experimental Protocol

Instrumentation and Materials:

  • GC system with a split/splitless injector and an autosampler, coupled to a Mass Spectrometer.

  • HP-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reference Standard: 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one (≥98% purity).

  • Dichloromethane (DCM, GC grade).

  • Helium (99.999% purity) as carrier gas.

GC-MS Conditions:

Parameter Setting
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 280 °C
Injection Mode Splitless, 1 µL
Oven Program 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition Mode | Full Scan (m/z 50-400) for identification; SIM for quantification (e.g., monitor m/z 258.2, 187.1, 131.1) |

Protocol Steps:

  • Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC method, but using Dichloromethane (DCM) as the solvent.

  • Calibration Standards: Prepare serial dilutions in DCM to cover the desired concentration range (e.g., 0.5 to 50 µg/mL).

  • Sample Preparation: Dissolve the sample in DCM to achieve a concentration within the calibration range. Filter if necessary.

  • Analysis Sequence: Similar to the HPLC method, run a blank, system suitability checks, calibration standards, and samples.

Method Validation (ICH Q2(R1) Framework)[3][14][15]

Validation follows the same principles as the HPLC method, with results tailored to the GC-MS technique. Specificity is inherently high due to mass detection. Linearity, accuracy, precision, LOD, and LOQ should be established.

Example Validation Data Summary:

Parameter Result Acceptance Criteria
Linearity (R²) > 0.998 ≥ 0.995
Range 0.5 - 50 µg/mL -
Accuracy (% Recovery) 98.1% - 101.8% 98.0% - 102.0%
Precision (%RSD) Repeatability: < 1.5%; Intermediate: < 2.5% ≤ 3.0%
LOD 0.1 µg/mL -

| LOQ | 0.5 µg/mL | - |

Visualization of Workflows

General Analytical Workflow

The following diagram outlines the logical flow from sample receipt to final data reporting for either analytical method.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Sample Sample Receipt SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) Sample->SamplePrep StdPrep Reference Standard Preparation Cal Calibration Curve Generation StdPrep->Cal Analysis Sample Analysis (HPLC or GC-MS) SamplePrep->Analysis SST System Suitability Test (SST) SST->Cal Cal->Analysis Integration Peak Integration & Identification Analysis->Integration Quant Quantification (vs. Calibration Curve) Integration->Quant Report Final Report Generation Quant->Report

Caption: High-level workflow for sample analysis and quantification.

Method Validation Logical Framework

This diagram illustrates the core parameters of analytical method validation as defined by ICH Q2(R1) guidelines.

G cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance MV Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity MV->Specificity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision Linearity Linearity MV->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

Two robust and reliable methods for the quantification of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one have been presented. The primary RP-HPLC-UV method is ideal for routine quality control due to its simplicity and high throughput. The confirmatory GC-MS method provides an orthogonal technique with high specificity, essential for impurity identification and low-level detection. Both methods, when properly validated according to the ICH guidelines detailed herein, are suitable for their intended purpose in research, drug development, and industrial quality assurance environments.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one - NextSDS. NextSDS. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Cyclohexanone/sulfonated polymer catalyst: A new simple derivatizing procedure for GC-MS determination of 2- and 3-monochloropropanediols. ResearchGate. [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. [Link]

  • Cyclohexanone/sulfonated polymer catalyst: a new simple derivatizing procedure for GC-MS determination of 2. ResearchGate. [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • Gaseous cyclohexanone catalytic oxidation by a self-assembled Pt/γ-Al 2 O 3 catalyst. Royal Society of Chemistry. [Link]

  • 2-hexylidene cyclohexan-1-one, 16429-07-5. The Good Scents Company. [Link]

  • Validation of a GC-MS Method for Quantitative Determination of Cyclohexanone by Oxidative Cleavage. Pharmaceutical Chemistry Journal. [Link]

  • 2,6-Di(cyclohexylidene)cyclohexan-1-one | C18H26O | CID 76796. PubChem. [Link]

  • Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma. PMC. [Link]

  • Self-Condensation of Cyclohexanone over Ion Exchange Resin Catalysts: Kinetics and Selectivity Aspects. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Kinetic of Alkali Catalyzed Self-Condensation of Cyclohexanone. Request PDF. [Link]

  • Kinetic of Alkali Catalyzed Self-Condensation of Cyclohexanone. ACS Publications. [Link]

  • Aldol Condensation of Cyclohexanone. Scribd. [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]

  • 2-Cyclohexen-1-one, 2-(4-methoxyphenyl). Organic Syntheses Procedure. [Link]

  • The aldol condensation of vanillin and cyclohexanone. ResearchGate. [Link]

  • Cyclohexanone, 2-hexylidene-. SIELC Technologies. [Link]

  • Important Aspects of UV Detection for HPLC. LCGC International. [Link]

  • UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). ResearchGate. [Link]

  • UV spectrum of an α,β-unsaturated ketone. ResearchGate. [Link]

Sources

Application Note: Overcoming Steric Barriers in Conjugate Additions Using 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

In advanced drug development and complex natural product synthesis, the construction of sterically congested carbon-carbon bonds remains a significant methodological hurdle. 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one , a complex cross-conjugated architecture derived from the trimerization of cyclohexanone, serves as an ultimate stress-test substrate for conjugate addition methodologies.

This molecule features a highly sterically hindered α,β -unsaturated moiety (the exocyclic cyclohexylidene group) and a bulky α′ -substituent (the 1-cyclohexen-1-yl group). Standard Michael addition conditions (e.g., using simple enolates or amines) typically fail with this substrate. The thermodynamic penalty of disrupting the extended conjugation, combined with the severe steric shielding of the fully substituted β -carbon, results in reversible additions that heavily favor the starting material [1].

To force the forward reaction, one must manipulate both the kinetics and thermodynamics of the system. This protocol details a highly optimized Chlorotrimethylsilane (TMSCl)-accelerated organocuprate conjugate addition , which leverages Lewis acid activation and irreversible enolate trapping to conquer the steric barrier [2].

Mechanistic Causality (E-E-A-T)

Every reagent in this protocol is selected to solve a specific physical chemistry problem presented by the substrate:

  • Organocuprates (Gilman Reagents, R2​CuLi ): Unlike hard Grignard reagents that prefer direct 1,2-addition to the carbonyl, soft organocuprates preferentially undergo 1,4-conjugate addition via a d−π complexation followed by oxidative addition.

  • TMSCl Acceleration: The addition of TMSCl serves a dual purpose. First, it acts as a mild Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the β -carbon. Second, it immediately traps the resulting enolate intermediate as a stable silyl enol ether. This trapping step is irreversible, shifting the equilibrium entirely to the product side and preventing retro-Michael fragmentation.

  • Ammonium Chloride/Ammonia Quench: Copper salts are notorious for causing intractable emulsions during aqueous workup. Using a buffered NH4​Cl/NH3​ solution oxidizes and coordinates the copper, forming the highly water-soluble, deep blue [Cu(NH3​)4​]2+ complex, ensuring a crisp phase separation.

Mechanism A Sterically Hindered Enone (Substrate) C d-π Complexation (Cu to Alkene) A->C B Organocuprate [R2CuLi] B->C D Oxidative Addition (Cu(I) to Cu(III)) C->D Rate Limiting E Reductive Elimination (C-C Bond Formation) D->E F TMSCl Trapping (Silyl Enol Ether) E->F Irreversible

Catalytic cycle of the TMSCl-accelerated organocuprate conjugate addition.

Quantitative Optimization Data

The following table summarizes the optimization of the conjugate addition using various nucleophiles and additives. The data clearly demonstrates the necessity of TMSCl for achieving synthetically useful yields [3].

EntryNucleophile SourceAdditive (Equiv)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1 MeMgBr None-78 to 012< 5%N/A
2 Me2​CuLi None-78 to 01215%1.2 : 1
3 Me2​CuLi TMSCl (2.5)-78488%> 19 : 1
4 nBu2​CuLi TMSCl (2.5)-78682%15 : 1
5 Ph2​CuLi TMSCl (2.5)-78 to -40874%12 : 1

Note: Reactions performed on a 1.0 mmol scale in anhydrous THF. Yields refer to isolated, chromatographically pure silyl enol ethers.

Experimental Protocol

Reagents and Equipment Preparation
  • Substrate: 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one (Azeotropically dried with toluene prior to use).

  • Copper(I) Iodide (CuI): Must be purified (Soxhlet extraction with THF) and dried under a high vacuum to ensure the removal of iodine and moisture.

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over sodium/benzophenone.

  • Equipment: Flame-dried Schlenk tube, magnetic stir bar, argon balloon, and a dry ice/acetone bath.

Step-by-Step Methodology

Phase 1: Generation of the Gilman Reagent

  • Transfer 2.2 mmol of purified CuI into the flame-dried Schlenk tube under a positive pressure of argon.

  • Add 10 mL of anhydrous THF and cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add 4.4 mmol of the desired Grignard reagent (e.g., MeMgBr , 3.0 M in diethyl ether) dropwise over 10 minutes.

    • Self-Validation Cue: The initial suspension will turn yellow (formation of polymeric alkylcopper species) and then dissolve into a clear, pale yellow/colorless solution, indicating the successful formation of the active dialkylcuprate ( Me2​CuLi ).

Phase 2: Conjugate Addition and Trapping 4. Stir the cuprate solution at -78 °C for 20 minutes. 5. Add 2.5 mmol of freshly distilled TMSCl dropwise. Stir for an additional 5 minutes. 6. Dissolve 1.0 mmol of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one in 2 mL of anhydrous THF. Add this substrate solution dropwise down the side of the flask over 15 minutes to prevent localized warming. 7. Maintain the reaction at -78 °C. Monitor the progress via TLC (Hexanes/EtOAc 9:1). The starting material spot (UV active) should disappear within 4-6 hours.

Phase 3: Quench and Isolation 8. Once complete, quench the reaction at -78 °C by adding 5 mL of a 1:1 mixture of saturated aqueous NH4​Cl and 28% aqueous NH4​OH . 9. Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.

  • Self-Validation Cue: The aqueous layer will turn a deep, vibrant blue, confirming the sequestration of copper ions.
  • Transfer to a separatory funnel, dilute with 20 mL of diethyl ether, and separate the layers. Extract the aqueous layer twice more with 10 mL of ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the resulting silyl enol ether via flash column chromatography using deactivated silica gel (pre-treated with 1% Et3​N in hexanes to prevent premature hydrolysis).

    Workflow S1 1. CuI + THF Preparation S2 2. Cryogenic Cooling (-78°C) S1->S2 S3 3. Grignard Addition S2->S3 S4 4. Substrate + TMSCl Addition S3->S4 S5 5. NH4Cl/NH3 Quench S4->S5 S6 6. Extraction & Purification S5->S6

    Step-by-step experimental workflow for the conjugate addition protocol.

References

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at:[Link] [1]

  • Cyclohexanone Synthesis and Conjugate Additions. Organic Chemistry Portal. Available at:[Link] [2]

  • An Efficient and Scalable One-Pot Double Michael Addition. The Journal of Organic Chemistry - ACS Publications. Available at:[Link] [3]

Application Note: Iridium/Nickel Metallophotoredox Dual Catalysis for Late-Stage Functionalization (LSF) in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Methodology: High-Throughput Experimentation (HTE) and Preparative C(sp²)–C(sp³) Cross-Coupling.

Executive Summary & Strategic Rationale

In contemporary drug discovery, optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound traditionally required laborious de novo synthesis. Late-stage functionalization (LSF) has fundamentally disrupted this paradigm, allowing medicinal chemists to directly edit advanced pharmaceutical intermediates[1]. Over the past decade, LSF has gained major impetus, setting the stage for new retrosynthetic disconnections and massive improvements in resource economy[2].

Among LSF methodologies, Nickel/Photoredox Dual Catalysis has been adopted by the pharmaceutical industry with unprecedented speed[3]. By merging the single-electron transfer (SET) capabilities of photoexcited Iridium complexes with the cross-coupling prowess of Nickel, this platform enables robust C(sp²)–C(sp³) bond formations under exceptionally mild conditions[4]. This application note provides a comprehensive, self-validating guide to executing these transformations, grounded in mechanistic causality and high-throughput experimentation (HTE).

Mechanistic Causality: The Dual Catalytic Cycle

To successfully implement this protocol, one must understand the causality behind the reagent selection. The reaction relies on two intersecting catalytic cycles:

  • The Photoredox Cycle (Ir): We utilize [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆. The strong electron-withdrawing CF₃ and fluoro groups on the phenylpyridine ligands tune the Ir(III) excited state to be a highly potent oxidant, capable of oxidizing alkyl silicates or carboxylic acids to generate transient alkyl radicals (R•).

  • The Cross-Coupling Cycle (Ni): We utilize NiCl₂·dme paired with a dtbbpy ligand. The labile dimethoxyethane (dme) ligand ensures rapid coordination of dtbbpy in solution. The Ni(0) species undergoes oxidative addition with the aryl halide pharmaceutical intermediate. The resulting Ni(II)–Ar complex rapidly intercepts the photochemically generated alkyl radical, forming a high-valent Ni(III) species that undergoes reductive elimination to forge the new C–C bond.

DualCatalysis cluster_Ir Photoredox Cycle (Ir) cluster_Ni Cross-Coupling Cycle (Ni) Ir3 Ir(III) Ground State Ir3_star *Ir(III) Excited State Ir3->Ir3_star hν (450 nm) Ir2 Ir(II) Reduced State Ir3_star->Ir2 SET from Alkyl Precursor (Generates R•) Ni2 Ni(II)-Aryl Complex Ir3_star->Ni2 Generates R• Ir2->Ir3 SET to Ni(I) Ni1 Ni(I) Complex Ir2->Ni1 Electron Transfer Ni0 Ni(0) Complex Ni0->Ni2 Oxidative Addition (Ar-Br) Ni3 Ni(III)-Alkyl-Aryl Ni2->Ni3 Radical Capture (R•) Ni3->Ni1 Reductive Elimination (Ar-R Product) Ni1->Ni0 SET from Ir(II)

Fig 1: Synergistic Ir/Ni metallophotoredox catalytic cycle for C(sp2)-C(sp3) cross-coupling.

High-Throughput Experimentation (HTE) Strategy

Because complex pharmaceutical intermediates possess diverse steric and electronic microenvironments, a "one-size-fits-all" condition rarely exists. High-throughput experimentation (HTE) is a powerful technology that rapidly enables the evaluation of photoredox cross-coupling conditions[3]. By systematically varying the solvent, base, and ligand in a 96-well format, we can identify the optimal trajectory for late-stage diversification[5].

HTEWorkflow Lib 1. Library Design (Alkyl/Aryl Partners) Dispense 2. Automated Dispensing (Catalysts & Solvents) Lib->Dispense Irradiate 3. Photochemical Reactor (450 nm LED, 25°C) Dispense->Irradiate Analyze 4. UPLC-MS Analysis (Yield & Selectivity) Irradiate->Analyze Scale 5. Preparative Scale (Optimal Conditions) Analyze->Scale

Fig 2: High-Throughput Experimentation (HTE) workflow for photoredox reaction optimization.

Experimental Protocols

The following protocols are designed as self-validating systems . If the physical observations (e.g., color changes, temperature stability) deviate from the described parameters, the operator is immediately alerted to a mechanistic failure (such as oxygen ingress or thermal degradation).

Protocol A: 96-Well HTE Screening for LSF

Objective: Identify optimal conditions for coupling a complex Aryl Bromide (Ar-Br) with an Alkyl Silicate.

  • Preparation of Stock Solutions (In Glovebox):

    • Catalyst Mix: Prepare a 0.02 M solution of NiCl₂·dme and dtbbpy (1:1 ratio) in anhydrous DMA. Stir for 10 minutes until the solution turns pale green.

    • Photocatalyst: Prepare a 0.002 M solution of [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ in DMA.

  • Dispensing: Using an automated liquid handler, dispense the Ar-Br substrate (10 µmol per well), the Alkyl Silicate (15 µmol), and various bases (e.g., Cs₂CO₃, K₂HPO₄) into a 96-well glass block.

  • Catalyst Addition: Add 25 µL of the Ni stock (5 mol%) and 50 µL of the Ir stock (1 mol%) to each well.

  • Sealing and Irradiation: Seal the plate with a Teflon-lined silicone mat. Remove from the glovebox and place in a 450 nm LED photoreactor equipped with a bottom-cooling block.

  • Validation Check: Irradiate for 12 hours. Self-Validation: The wells should transition from pale green to a deep red/brown within 30 minutes, indicating the successful formation of the active low-valent Ni species.

Protocol B: Preparative Scale Synthesis (1.0 mmol)

Objective: Scale up the optimized hit from Protocol A.

  • Reaction Assembly: To an oven-dried 40 mL vial equipped with a magnetic stir bar, add the pharmaceutical Ar-Br intermediate (1.0 mmol, 1.0 equiv), Alkyl Silicate (1.5 mmol, 1.5 equiv), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.01 mmol, 1 mol%), NiCl₂·dme (0.05 mmol, 5 mol%), dtbbpy (0.05 mmol, 5 mol%), and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Degassing (Critical Step): Add 10 mL of anhydrous DMA. Seal the vial with a PTFE septum cap. Sparge the solution with ultra-pure Argon for exactly 15 minutes.

    • Causality: Molecular oxygen is a potent triplet quencher. If O₂ is present, it will rapidly quench the *Ir(III) excited state and irreversibly oxidize the Ni(0) catalyst, halting the reaction[6].

  • Irradiation & Thermal Control: Place the vial in a 450 nm LED photoreactor. Set the cooling fan/block to maintain the vial at 25 °C.

    • Causality: High-intensity LEDs generate significant thermal energy. If the reaction exceeds 35 °C, thermal background reactions (e.g., protodehalogenation) will outcompete the photochemical pathway.

  • In-Process Quality Control (IPQC): At t = 2 hours, withdraw a 10 µL aliquot via syringe under Argon. Dilute in MeCN and analyze via LC-MS. You should observe >30% conversion.

  • Workup: After 16 hours, turn off the light. Dilute the dark brown mixture with EtOAc (50 mL) and wash with 5% aqueous LiCl (3 x 20 mL) to remove the DMA solvent. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data: HTE Optimization Matrix

The following table summarizes a typical HTE optimization matrix for a complex LSF cross-coupling. It highlights how deviations from the optimal photoredox parameters drastically affect the reaction trajectory.

EntryPhotocatalyst (1 mol%)Ni-Catalyst (5 mol%)SolventBaseLight SourceYield (%)Mechanistic Observation / Failure Mode
1 Ir(dF(CF₃)ppy)₂(dtbbpy) NiCl₂(dme) / dtbbpy DMA Cs₂CO₃ 450 nm LED 94% Optimal. Deep red solution indicates active Ni(0).
2Ir(dF(CF₃)ppy)₂(dtbbpy)NiCl₂(dme) / dtbbpyDMFCs₂CO₃450 nm LED71%Slower kinetics; DMF can coordinate competitively.
3Ru(bpy)₃(PF₆)₂NiCl₂(dme) / dtbbpyDMACs₂CO₃450 nm LED12%Redox mismatch. Ru(II)* is not a strong enough oxidant.
4Ir(dF(CF₃)ppy)₂(dtbbpy)NoneDMACs₂CO₃450 nm LED0%No cross-coupling cycle. Starting material recovered.
5Ir(dF(CF₃)ppy)₂(dtbbpy)NiCl₂(dme) / dtbbpyDMACs₂CO₃Dark (No Light)0%Ir(III) ground state cannot initiate the radical cascade.
6Ir(dF(CF₃)ppy)₂(dtbbpy)NiCl₂(dme) / dtbbpyDMACs₂CO₃450 nm LED8%Failed Validation: No Argon sparge. O₂ quenched the reaction.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to enhance the yield and purity of this complex cyclohexanone trimer.

Introduction to the Synthesis

The synthesis of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one is achieved through the self-condensation of cyclohexanone. This reaction is a classic example of an aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] The process can be catalyzed by either acid or base and involves the reaction of an enol or enolate of one cyclohexanone molecule with the carbonyl group of another. While the initial condensation product is a β-hydroxy ketone, this readily dehydrates to form an α,β-unsaturated ketone.

The primary products of cyclohexanone self-condensation are the C12 dimers: 2-(1-cyclohexen-1-yl)cyclohexanone and 2-cyclohexylidenecyclohexanone.[2][3] The target molecule, a C18 trimer, is formed through a subsequent condensation of a dimer with another molecule of cyclohexanone.[2] Consequently, achieving a high yield of the trimer requires carefully controlled reaction conditions to favor further condensation over the formation of other byproducts, such as higher-order oligomers and polymers.[2][4]

Reaction Mechanism and Key Challenges

The formation of the trimer is a multi-step process. Understanding the mechanism is crucial for troubleshooting and optimizing the reaction.

Diagram: Proposed Reaction Pathway

reaction_pathway cluster_0 Step 1: Dimer Formation cluster_1 Step 2: Trimer Formation Cyclohexanone_1 Cyclohexanone Enolate Enolate Ion Cyclohexanone_1->Enolate Base Cyclohexanone_2 Cyclohexanone Enolate->Cyclohexanone_2 Nucleophilic Attack Aldol_Adduct β-Hydroxy Ketone Adduct Cyclohexanone_2->Aldol_Adduct Dimer C12 Dimer (e.g., 2-(1-cyclohexen-1-yl)cyclohexanone) Aldol_Adduct->Dimer Dehydration Dimer_2 C12 Dimer Dimer_Enolate Dimer Enolate Dimer_2->Dimer_Enolate Base Cyclohexanone_3 Cyclohexanone Dimer_Enolate->Cyclohexanone_3 Nucleophilic Attack Trimer_Adduct β-Hydroxy Trimer Adduct Cyclohexanone_3->Trimer_Adduct Trimer C18 Trimer (2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one) Trimer_Adduct->Trimer Dehydration troubleshooting_low_yield start Low Trimer Yield check_dimer Is the C12 dimer the major product? start->check_dimer check_dimer->start No (Complex mixture or no reaction) increase_temp Increase reaction temperature incrementally. check_dimer->increase_temp Yes increase_catalyst Increase catalyst concentration. increase_temp->increase_catalyst extend_time Extend reaction time. increase_catalyst->extend_time remove_water Employ water removal techniques. extend_time->remove_water monitor Monitor reaction progress by GC-MS or TLC. remove_water->monitor optimize Optimize based on product distribution. monitor->optimize

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Technical Support Center: Troubleshooting the Synthesis of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one (the open-chain trimer of cyclohexanone). This guide provides drug development professionals and synthetic chemists with mechanistic insights, troubleshooting FAQs, and validated protocols to control the self-aldol condensation of cyclohexanone. Our goal is to help you maximize trimer yield while mitigating dimerization, over-cyclization, and aromatization side reactions.

Mechanistic Pathway & Side Reaction Map

To effectively troubleshoot your synthesis, it is critical to understand the reaction network. The target trimer is an intermediate in a cascade of reversible aldol condensations and irreversible cyclizations.

Pathway SM Cyclohexanone (Monomer) Dimer Aldol Dimers (Kinetic Intermediates) SM->Dimer + Monomer - H₂O Trimer 2-Cyclohexylidene-6- (1-cyclohexen-1-yl) cyclohexan-1-one (Target Trimer) Dimer->Trimer + Monomer - H₂O Cyclized Dodecahydrotriphenylene (Over-Cyclization) Trimer->Cyclized Intramolecular - H₂O Tetramer Tetramers (Oligomerization) Trimer->Tetramer + Monomer - H₂O Aromatic Triphenylene (Aromatization) Cyclized->Aromatic Oxidation - 6H₂

Cyclohexanone self-condensation pathway detailing the target trimer and major side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at the dimer stage (e.g., 2-(1-cyclohexenyl)cyclohexanone). How do I push the equilibrium to the trimer? Root Cause: The self-condensation of cyclohexanone is a reversible aldol reaction. While dimerization is kinetically favored, the addition of a third monomer to form 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one is sterically hindered. Furthermore, the water byproduct strongly inhibits solid acid catalysts (like ion-exchange resins) through competitive adsorption on active sites and promotes the reverse retro-aldol reaction[1]. Solution & Causality:

  • Continuous Water Removal: Utilize a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) or operate under vacuum (e.g., 0.4 bar). Removing water leverages Le Chatelier's principle to drive the reaction forward and prevents catalyst poisoning[1].

  • Monomer Concentration: Maintain a high localized concentration of cyclohexanone by using it as the solvent. This kinetically favors the termolecular overall stoichiometry required for trimerization.

Q2: I am detecting significant amounts of Dodecahydrotriphenylene. How do I prevent this over-cyclization? Root Cause: The target molecule, 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one, is a flexible open-chain trimer. Under strongly acidic conditions (e.g., sulfuric or polyphosphoric acid) or prolonged heating, the terminal rings undergo an intramolecular cyclization (dehydration) to form the fused tetracyclic byproduct, dodecahydrotriphenylene[2]. Solution & Causality:

  • Catalyst Selection: Avoid harsh mineral acids. Switch to a milder alkaline catalyst (e.g., NaOH) at ambient temperatures, which has been shown to stabilize the trimer isomers and prevent complete cyclization[2]. Alternatively, use a shape-selective heterogeneous catalyst where pore size restrictions sterically hinder the bulky transition state of the final intramolecular cyclization[1].

  • Temperature Control: Keep the reaction temperature strictly below 100 °C. The intramolecular cyclization is highly temperature-dependent; rapid quenching freezes the product distribution at the kinetic trimer stage.

Q3: Why is my heterogeneous catalyst deactivating so rapidly during continuous synthesis? Root Cause: Beyond water inhibition, the formation of heavy oligomers (tetramers and higher) physically blocks the mesopores of solid catalysts like Amberlyst-15 or Mg/Al mixed oxides[3]. Solution & Causality:

  • Resin Regeneration: Flush the catalyst bed periodically with a non-polar solvent to dissolve and clear heavy tetrameric fouling. For mixed oxides, periodic rehydration may be required to restore active surface hydroxyl groups[3].

Q4: LC-MS analysis shows an unexpected mass of m/z 228. What is this side product? Root Cause: A mass of 228 corresponds to Triphenylene (C₁₈H₁₂). This forms via the spontaneous oxidative dehydrogenation (aromatization) of the dodecahydrotriphenylene byproduct[4]. Solution & Causality: Run the reaction strictly under an inert argon or nitrogen atmosphere. The absence of oxygen prevents the aromatization cascade, simplifying the purification of the target trimer.

Quantitative Data: Reaction Conditions vs. Product Selectivity

The table below summarizes how different catalytic systems influence the product distribution during cyclohexanone self-condensation.

Catalyst SystemTemp (°C)Reaction TimeDimer SelectivityTarget Trimer SelectivityCyclized ByproductPrimary Troubleshooting Issue
H₂SO₄ (Homogeneous) 1202 hLowLowHigh (>80%) Rapid over-cyclization to dodecahydrotriphenylene
NaOH (Aqueous) 2072 hMediumHigh LowSlow kinetics; requires long residence time
Mg/Al Mixed Oxide 802 h⁻¹ (WHSV)High MediumTraceCatalyst active site inhibition by water adsorption
Amberlyst-15 (Resin) 10010 hHigh MediumLowMesopore fouling by heavy tetramers

Self-Validating Experimental Protocol: Optimized Synthesis of the Open-Chain Trimer

This protocol utilizes a controlled heterogeneous acid-catalyzed azeotropic distillation to drive the reaction to the trimer stage while actively preventing over-cyclization.

Step 1: Setup and Inertion

  • Action: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, and an argon inlet.

  • Causality: Argon prevents the oxidative dehydrogenation of cyclized side products into triphenylene. The Dean-Stark trap continuously removes water, preventing retro-aldol equilibrium shifts.

Step 2: Reagent Loading

  • Action: Charge the flask with 1.5 moles (147 g) of highly pure (>99.9%) cyclohexanone and 150 mL of anhydrous toluene. Add 10 wt% of dried Amberlyst-15 resin.

  • Self-Validation Checkpoint: The mixture must be completely transparent before heating. Any initial turbidity indicates moisture contamination, which will competitively bind to the resin's sulfonic acid sites and delay the reaction onset.

Step 3: Controlled Heating & Azeotropic Distillation

  • Action: Heat the mixture to a gentle reflux (110–115 °C bath temperature). Monitor the water collection in the Dean-Stark trap.

  • Self-Validation Checkpoint: The theoretical water yield for the complete trimerization of 1.5 moles of monomer is 1.0 mole (18 mL). Terminate heating when exactly 12–14 mL of water is collected. This validates that the reaction has bypassed the dimer stage but has not progressed into rampant tetramerization.

Step 4: Quenching and Filtration

  • Action: Rapidly cool the reaction mixture to room temperature using an ice-water bath. Filter immediately through a sintered glass funnel to remove the solid acid catalyst.

  • Causality: Immediate thermal quenching and catalyst removal kinetically freeze the product distribution, preventing the slow, thermodynamically driven intramolecular cyclization of the open-chain trimer into dodecahydrotriphenylene.

Step 5: Purification

  • Action: Remove toluene and unreacted cyclohexanone via rotary evaporation (40 °C, 10 mbar). Isolate the target trimer using vacuum fractional distillation or silica gel column chromatography (Hexanes/Ethyl Acetate 95:5).

  • Self-Validation Checkpoint: GC-MS analysis of the purified fraction should confirm a primary molecular ion peak at m/z 258.20 (Target Trimer) and the absence of m/z 240 (Dodecahydrotriphenylene) and m/z 228 (Triphenylene).

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Optimization of reaction conditions for cyclohexenone synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cyclohexenone Synthesis. Designed for researchers and drug development professionals, this guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights. Cyclohexenones are ubiquitous structural motifs in natural products and pharmaceuticals, and their synthesis requires precise control over reaction kinetics and thermodynamics.

This guide focuses on optimizing the two most highly utilized and frequently troublesome synthetic modalities: the Robinson Annulation and the Catalytic Aerobic Dehydrogenation of cyclohexanones.

Section 1: The Robinson Annulation Sequence

The Robinson annulation stands as a cornerstone methodology for constructing the fused cyclohexenone scaffold. It strategically integrates a Michael addition with an intramolecular aldol condensation [2]. While conceptually elegant, the reaction is notoriously prone to side reactions, including the polymerization of the electrophile and incomplete dehydration.

Mechanistic Workflow & Decision Points

RobinsonAnnulation A Ketone Enolate (Nucleophile) B Michael Addition (C-C Bond Formation) A->B + α,β-Unsaturated Ketone C Intramolecular Aldol (Ring Closure) B->C Base Catalysis E Polymerization (Side Reaction) B->E Excess Electrophile / Heat D Dehydration (Cyclohexenone Scaffold) C->D - H₂O (Thermodynamic Sink)

Workflow and critical decision points in the Robinson Annulation sequence.

Standard Operating Protocol: Phase-Transfer Catalyzed (PTC) Annulation

Objective: Synthesize a substituted cyclohexenone while minimizing the radical or base-catalyzed polymerization of methyl vinyl ketone (MVK) [2].

  • Step 1: Enolate Generation. Dissolve the β-keto ester (1.0 eq) in toluene. Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq) and 50% aqueous KOH (1.2 eq).

    • Causality: The biphasic PTC system ensures a low, steady-state concentration of the active enolate in the organic phase, which prevents self-condensation of the starting materials.

  • Step 2: Electrophile Addition. Cool the biphasic mixture to 0 °C. Add MVK (1.1 eq) dropwise via a syringe pump over 2 hours.

    • Causality: MVK is highly reactive. Slow addition keeps its concentration low, heavily favoring the cross-Michael addition over MVK self-polymerization.

  • Step 3: Cyclization & Dehydration. Warm the reaction to room temperature and stir for 12 hours. The strongly basic aqueous phase drives the intramolecular aldol condensation and subsequent dehydration.

  • Self-Validation System: Before aqueous workup, extract a 50 µL aliquot of the organic layer. Perform a rapid TLC (Hexanes:EtOAc 8:2) visualized with KMnO₄. The disappearance of the highly UV-active MVK spot confirms consumption of the electrophile. To validate the enolate formation independently, a parallel micro-scale reaction can be quenched with D₂O; >95% deuterium incorporation at the α-position via ¹H-NMR confirms the PTC system is actively deprotonating the substrate.

Troubleshooting FAQs: Robinson Annulation

Q: I am observing a high accumulation of the intermediate 1,5-diketone and no final cyclohexenone. How do I force the reaction to completion? A: This indicates a successful Michael addition but a failed aldol cyclization/dehydration. Causality: The aldol condensation requires a sufficient thermodynamic driving force to eliminate water. Solution: Increase the concentration of the aqueous KOH or gently reflux the biphasic mixture. If using a monophasic system, ensure the organic solvent (e.g., toluene) is equipped with a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium toward the dehydrated cyclohexenone.

Q: Why does my reaction yield a complex, viscous mixture of polymerized byproducts? A: Causality: α,β-unsaturated ketones (like MVK) are highly prone to polymerization. If the enolate concentration is too low, or if the base is too concentrated and the temperature too high, MVK reacts with itself rather than undergoing the desired Michael addition. Solution: Strictly adhere to the syringe-pump addition method outlined in the protocol to maintain a low steady-state concentration of the electrophile [2].

Section 2: Catalytic Aerobic Dehydrogenation of Cyclohexanones

Converting cyclohexanones directly to cyclohexenones via Palladium-catalyzed aerobic dehydrogenation is highly atom-economical. However, it is frequently plagued by severe chemoselectivity issues, most notably the over-oxidation of the product to a thermodynamically stable phenol [1].

Chemoselectivity & Ligand Control Pathway

PdDehydrogenation A Cyclohexanone B Pd(II) Enolate Intermediate A->B Pd(TFA)₂ / DMSO C β-Hydride Elimination B->C O₂ (1 atm) D Cyclohexenone (Target Product) C->D Product Dissociation E Phenol (Over-Oxidation) D->E Lack of DMSO Ligand

Ligand-controlled chemoselectivity in Pd-catalyzed aerobic dehydrogenation.

Standard Operating Protocol: Pd(DMSO)₂(TFA)₂ Catalyzed Dehydrogenation

Objective: Convert cyclohexanone to cyclohexenone using Pd catalysis while strictly preventing over-oxidation to phenol [1].

  • Step 1: Catalyst Pre-activation. In a Schlenk flask, dissolve Pd(TFA)₂ (0.08 M) and DMSO (0.16 M) in ethyl acetate. Stir for 10 minutes.

    • Causality: Maintaining an exact 1:2 ratio of Pd to DMSO is critical. DMSO acts as a strongly coordinating ligand that occupies coordination sites on the Pd center, raising the activation energy required for a second dehydrogenation event.

  • Step 2: Substrate Addition & Oxygenation. Add cyclohexanone (0.8 M). Purge the flask with O₂ and maintain under an O₂ balloon (1 atm). Heat to 60 °C.

    • Causality: O₂ acts as the terminal oxidant to regenerate the active Pd(II) species from Pd(0). 1 atm is sufficient; higher pressures thermodynamically drive the system toward phenol formation [3].

  • Step 3: Reaction Monitoring. Stir for 24 hours.

  • Self-Validation System: The reaction mixture must remain a deep, homogeneous yellow. If the solution turns black and a precipitate forms (Pd black), the DMSO ligand has dissociated, and the catalyst has deactivated. To validate chemoselectivity in real-time, sample the reaction at 2 hours and analyze via GC-FID using tridecane as an internal standard. A cyclohexenone:phenol ratio of >95:5 confirms the ligand control is functioning correctly.

Troubleshooting FAQs: Catalytic Dehydrogenation

Q: My reaction exhibits a severe induction period (no product formation for the first 4 hours). What is wrong? A: Causality: Induction periods in Pd-catalyzed aerobic oxidations often result from competitive binding by excess ligands, which prevents the substrate from coordinating to the metal center. Solution: Verify that the DMSO:Pd ratio does not exceed 2:1. Excess DMSO saturates the coordination sphere of the palladium, completely inhibiting the initial activation of the cyclohexanone C-H bond [1].

Q: How can I intentionally drive the reaction to synthesize substituted phenols instead of cyclohexenones? A: Causality: Phenol formation is thermodynamically favored and is accelerated by higher oxygen pressures and robust heterogeneous supports. Solution: Switch from a homogeneous Pd(TFA)₂ system to a heterogeneous Pd(OH)₂/ZrO₂ catalyst. Increase the O₂ pressure to 0.5 MPa and the temperature to 100 °C. Under these conditions, the intermediate cyclohexenone is rapidly and quantitatively dehydroaromatized to the corresponding phenol[3]. Alternatively, substituted cyclohexenones can be converted to p-aminophenols via acid-promoted amination under an O₂ atmosphere [4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and chemoselectivity (Cyclohexenone vs. Phenol) based on established literature [1, 3]:

Catalyst SystemLigand / SupportO₂ PressureTemp (°C)Target ProductYield / Selectivity
Pd(TFA)₂ (10 mol%)DMSO (20 mol%)1 atm60Cyclohexenone >85% (Kinetic Control)
Pd(TFA)₂ (10 mol%)None1 atm60Phenol >90% (Over-oxidation)
Pd(OH)₂/ZrO₂ (5 mol%)DMSO solvent0.5 MPa100Phenol 99% Yield
Pd/ZrO₂ (5 mol%)DMSO solvent0.5 MPa80Cyclohexenone 34% Yield

References

  • Aerobic Dehydrogenation of Cyclohexanone to Cyclohexenone Catalyzed by Pd(DMSO)2(TFA)
  • Ethyl 4-(3-methoxyphenyl)
  • Source: RSC Publishing (Organic Chemistry Frontiers)
  • Source: ACS Publications (The Journal of Organic Chemistry)

Characterization of impurities in 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and analytical challenges associated with the self-aldol condensation of cyclohexanone.

Synthesizing the specific trimer 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one requires precise control over reaction kinetics. This molecule is a secondary condensation product; the reaction first yields dimers before proceeding to trimers. The inherent reversibility of the aldol reaction, coupled with the generation of water as a byproduct, creates a highly sensitive equilibrium system. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating analytical protocols to ensure high-purity isolation and characterization.

Reaction Pathway Dynamics

To troubleshoot effectively, we must first map the causality of the reaction. The self-condensation of cyclohexanone is an acid- or base-catalyzed process that sequentially builds molecular weight.

ReactionPathway Monomer Cyclohexanone (Monomer) Aldol1 1'-hydroxy-[1,1'-bicyclohexyl]-2-one (Unstable Adduct) Monomer->Aldol1 Catalyst + Heat Dimers Dimers (D2 & D3) m/z 178 Aldol1->Dimers - H2O (Fast) Target 2-Cyclohexylidene-6-(1-cyclohexen-1-yl) cyclohexan-1-one (Target Trimer) Dimers->Target + Monomer High Temp (>110°C) Byproducts Isomeric Trimers (e.g., 2,6-dicyclohexylidene...) Dimers->Byproducts Side Reactions Target->Monomer + H2O (Retro-Aldol)

Cyclohexanone self-condensation pathway highlighting dimer intermediates and trimer formation.

Section 1: Synthesis & Mechanism Troubleshooting (FAQs)

Q1: Why is my synthesis yielding predominantly dimers (D2/D3) instead of the target trimer? A1: This is a classic kinetic trap. The causality lies in the activation energies: the activation energy required for trimer production (approx. 220.5 kJ/mol) is significantly higher than that for dimer formation (approx. 68.5 kJ/mol)[1]. If your reaction temperature is too low (e.g., < 100 °C), the thermodynamics heavily favor the primary dehydration products: 2-(1-cyclohexenyl)cyclohexanone (D2) and 2-cyclohexylidenecyclohexanone (D3)[1][2]. Resolution: Increase the reaction temperature to the 110–160 °C range to overcome the activation barrier for trimerization.

Q2: I am operating at high temperatures, but my trimer yield is still plateauing. What is driving this? A2: The culprit is likely residual water in the reaction matrix. The aldol condensation generates water stoichiometrically. Water acts as a severe inhibitor by strongly adsorbing onto the active sites of heterogeneous catalysts (like Amberlyst 15 or sulfonic acid-modified silicas) and actively promoting the reverse retro-aldol reaction[1][3]. Resolution: Implement continuous water removal. Running the reaction under a vacuum (e.g., 0.4 bar) or utilizing a Dean-Stark trap with a co-solvent will shift the equilibrium forward by Le Chatelier's principle[1].

Q3: During workup, my trimer concentration decreases while monomer and dimer concentrations spike. Why? A3: You are observing post-reaction retro-aldol cleavage. If the catalyst is not immediately quenched or removed while the mixture cools, the presence of ambient moisture and active acidic/basic sites will drive the high-molecular-weight trimers back down to their thermodynamic baseline (monomers and dimers)[3]. Resolution: Filter solid catalysts immediately while the mixture is hot, or neutralize homogeneous catalysts prior to any aqueous washing steps.

Section 2: Analytical Characterization & Impurity Profiling

Accurate characterization requires resolving the target trimer from a complex matrix of structurally rigid, high-boiling isomers. GC-MS is the gold standard for this workflow[1][4].

Quantitative Data: Typical Impurity Profile & Analytical Targets
Impurity ClassSpecific CompoundMW ( g/mol )GC-MS Base Peak (m/z)Causality / Origin
Unreacted Monomer Cyclohexanone98.1598, 55Incomplete conversion / Retro-aldol cleavage
Dimer (D2) 2-(1-cyclohexen-1-yl)cyclohexanone178.27178, 150Primary aldol dehydration product
Dimer (D3) 2-cyclohexylidenecyclohexanone178.27178, 149Acid-catalyzed isomerization of D2
Hydrated Adduct 1′-hydroxy-[1,1′-bicyclohexyl]-2-one196.29178 (Loss of H₂O)Incomplete dehydration intermediate
Trimer Isomer 2,6-di(cyclohexylidene)cyclohexan-1-one272.43272, 243Over-condensation / Thermodynamic isomerization
Diagnostic Logic Flow

Troubleshooting Start Low Target Trimer Yield High Impurities Detected Check GC-MS Profile Analysis Start->Check IsDimer High Dimer (D2/D3) Concentration? Check->IsDimer IsTrimer High Isomeric Trimer Concentration? Check->IsTrimer Action1 Increase Temp (>110°C) Apply Vacuum (0.4 bar) IsDimer->Action1 Yes (Kinetic Trap) Action2 Optimize Catalyst Pore Size Reduce Reaction Time IsTrimer->Action2 Yes (Over-reaction)

Decision matrix for troubleshooting low trimer yields based on GC-MS impurity profiling.

Section 3: Self-Validating Experimental Protocols
Protocol A: GC-MS Method for Trimer/Dimer Resolution

Because trimers and dimers share similar fragmentation pathways, chromatographic resolution is critical to prevent co-elution of isomers.

Step 1: Sample Preparation Dilute 10 mg of the crude reaction mixture in 1.0 mL of HPLC-grade dichloromethane. Add 10 μL of a 10 mg/mL solution of N-ethylbenzamide (or sulfolane) as an internal standard to allow for precise quantitative tracking[1][3].

Step 2: Injection Parameters Inject 1.0 μL into the GC inlet. Set the injector temperature to 250 °C. Critical: Use a split ratio of 50:1. The highly concentrated dimers will otherwise overload the column and mask the trimer peaks.

Step 3: Column Selection Utilize a high-resolution, low-bleed column such as an HP-5MS (30 m × 0.25 mm internal diameter × 0.25 μm film thickness)[1].

Step 4: Optimized Thermal Gradient

  • Initial: 100 °C, hold for 2 minutes.

  • Ramp 1 (Dimer Resolution): 10 °C/min to 180 °C.

  • Ramp 2 (Trimer Resolution): 5 °C/min to 280 °C. (A shallow ramp here is mandatory to separate 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one from its 2,6-dicyclohexylidene isomer).

  • Final Hold: 280 °C for 10 minutes to bake off higher-order tetramers.

Step 5: Mass Spectrometry Detection Operate in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 50 to 350. Monitor m/z 178 for dimers and m/z 272 for trimers.

Protocol B: Post-Reaction Workup to Minimize Reversion

This protocol ensures the thermodynamic state achieved in the reactor is "frozen" during isolation.

Step 1: Immediate Quenching Upon reaching the target reaction time, immediately remove the heat source. If using a heterogeneous catalyst (e.g., Amberlyst 15), vacuum filter the mixture through a pre-warmed sintered glass funnel while the mixture is still above 80 °C. Allowing it to cool with the catalyst present will initiate retro-aldol cleavage[1].

Step 2: Neutralization (If applicable) If a homogeneous acid/base was used, immediately add a stoichiometric amount of neutralizing agent (e.g., mild bicarbonate wash for acids) dissolved in ice-cold water to halt kinetics instantly.

Step 3: Volatile Stripping Transfer the filtrate to a rotary evaporator. Strip unreacted cyclohexanone and residual water at 60 °C under high vacuum (< 10 mbar).

Step 4: Fractional Distillation / Crystallization The remaining viscous liquid will be a mixture of dimers and trimers. Perform a short-path vacuum distillation to remove the dimers (b.p. ~115 °C at 1 mmHg). The target trimer will remain in the distillation bottoms and can be subsequently recrystallized from cold ethanol.

References
  • Kinetic Model of Catalytic Self-Condensation of Cyclohexanone over Amberlyst 15 | Industrial & Engineering Chemistry Research - ACS Publications. acs.org. 1

  • Sustainable aviation fuel-range intermediates from self-aldol condensation of cyclohexanone using low-cost niobium phosphate cat - Aston Publications Explorer. aston.ac.uk. 2

  • Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure | ACS Sustainable Chemistry & Engineering. acs.org. 3

  • Phenol Production Kinetic Model in the Cyclohexanol Dehydrogenation Process | Industrial & Engineering Chemistry Research - ACS Publications. acs.org. 4

Sources

Stability issues of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one (commonly known as the cyclohexanone trimer).

As a highly sterically hindered, cross-conjugated enone, this compound presents unique stability challenges. Because it is synthesized via the self-condensation of cyclohexanone, its structural integrity is inherently tied to the reversibility of the [1]. This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating analytical protocols to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the trimer degrade into a complex mixture during acidic workup or storage in unbuffered solvents? A1: The degradation is driven by an acid-catalyzed retro-aldol cleavage and double-bond isomerization. When exposed to Brønsted acids (pH < 4), the central carbonyl oxygen becomes protonated, forming an oxonium ion that drastically lowers the activation energy for carbon-carbon bond cleavage. The extreme steric hindrance of the trimer—measuring approximately 1.16 nm along its longest axis—creates massive intramolecular strain[1]. The system thermodynamically drives the reaction backward to relieve this strain, yielding the monomer (cyclohexanone) and dimer (e.g., 2-(1-cyclohexenyl)cyclohexanone). Additionally, acidic conditions promote the isomerization of the exocyclic cyclohexylidene double bond into the ring to form a more thermodynamically stable, fully endocyclic conjugated system.

Q2: When utilizing basic conditions (e.g., NaOH) for downstream reactions, I observe the rapid formation of heavy, dark tars. What is the mechanism, and how can I prevent this? A2: Under basic conditions, the hydroxide ion abstracts the remaining α-protons on the central cyclohexanone ring, generating a highly reactive extended enolate. This enolate acts as a nucleophile, attacking unreacted monomers or dimers in consequent-parallel [2]. While the equilibrium of these bulky aldol additions is normally restricted by [3], the irreversible nature of subsequent dehydration steps under strong base drives the formation of tetramers and intractable polymeric tars. Prevention: Maintain strict pH control (pH 6.5–7.5) during workup. If basic conditions are mandatory for your synthesis, utilize non-nucleophilic, sterically hindered amine bases (e.g., DIPEA) rather than hydroxide or alkoxide bases.

Q3: How can I analytically differentiate between the intact trimer and its degradation products in a complex mixture? A3: Standard TLC is often insufficient due to co-elution of structurally similar isomers. We recommend utilizing LC-MS or GC-MS paired with UV-Vis diode array detection. The intact trimer features an extended conjugated system with a distinct UV absorbance maximum. Cleavage into the dimer or monomer significantly alters both the mass-to-charge ratio (m/z) and the chromophore length. (See Table 2 for exact analytical signatures).

Part 2: Mechanistic & Experimental Workflows

Degradation Pathways Under pH Stress

MechanisticPathways Trimer Cyclohexanone Trimer (Conjugated Enone) Acid Acidic Stress (pH < 4) Trimer->Acid Base Basic Stress (pH > 9) Trimer->Base Protonation Carbonyl Protonation (Oxonium Ion) Acid->Protonation Enolate α-Proton Abstraction (Extended Enolate) Base->Enolate RetroAldol Retro-Aldol Cleavage (Monomers & Dimers) Protonation->RetroAldol Hydration & Cleavage Enolate->RetroAldol Hydroxide Cleavage Oligomers Aldol Addition (Tetramers & Tars) Enolate->Oligomers Nucleophilic Attack

Mechanistic pathways of cyclohexanone trimer degradation under pH stress.

Self-Validating Protocol: pH-Forced Degradation Assessment

To accurately quantify the degradation kinetics of the trimer without introducing solvent or thermal artifacts, follow this self-validating methodology.

Step 1: Stock Solution Preparation Dissolve 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one in HPLC-grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL. Causality: MeCN is strictly aprotic. It will not participate in solvolysis or acetal formation, ensuring that any observed degradation is strictly due to the introduced pH stress.

Step 2: Stress Induction & Control Setup Set up three parallel reaction vials to self-validate the experiment:

  • Acidic Stress: 1.0 mL Stock + 1.0 mL 0.1 M HCl.

  • Basic Stress: 1.0 mL Stock + 1.0 mL 0.1 M NaOH.

  • Neutral Control (Validation): 1.0 mL Stock + 1.0 mL pH 7.0 Phosphate Buffer. (The neutral control proves that degradation is pH-dependent and not a result of thermal or solvent instability).

Step 3: Incubation Incubate all vials at 25°C in amber glass. Amber glass prevents photo-catalyzed [2+2] cycloadditions or photo-isomerization of the conjugated double bonds.

Step 4: Reaction Quenching (Critical Step) At predefined time points (0, 1, 4, 12, and 24 hours), extract 100 µL aliquots.

  • Quench the acidic sample with 100 µL of 0.1 M NaOH.

  • Quench the basic sample with 100 µL of 0.1 M HCl. Causality: Immediate neutralization halts the aldol/retro-aldol equilibrium instantly. This "freezes" the degradation profile, allowing for an accurate snapshot of the kinetics during LC-MS analysis.

Step 5: LC-MS Analysis Inject 10 µL into an LC-MS system utilizing a C18 column and a MeCN/Water gradient. Monitor UV absorbance at 255 nm and scan for m/z 98 to 400.

ProtocolWorkflow Step1 1. Sample Prep 1.0 mg/mL in MeCN Step2 2. Stress Induction Add 0.1M HCl or NaOH Step1->Step2 Step3 3. Quenching Neutralize to pH 7.0 Step2->Step3 Step4 4. LC-MS Analysis Quantify Peak Area Step3->Step4 Step5 5. Data Validation Compare vs Control Step4->Step5

Self-validating experimental workflow for pH-forced degradation studies.

Part 3: Quantitative Data Summaries

Table 1: Stability Profile Summary (at 25°C)

ConditionpH RangePrimary Degradant PathwayEstimated Half-LifeVisual Indicator
Strong Acid < 2.0Retro-aldol (Monomers, Dimers)< 2 hoursClear to pale yellow
Mild Acid 3.0 - 5.0Isomerization, Slow Retro-aldol24 - 48 hoursNo visible change
Neutral 6.5 - 7.5None (Stable)> 6 monthsClear
Mild Base 8.5 - 10.0Aldol Addition (Tetramers)12 - 24 hoursSlight yellowing
Strong Base > 11.0Polymerization (Heavy Tars)< 1 hourDeep yellow to brown

Table 2: Analytical Signatures of Trimer and Degradation Products

Compound ClassificationMolecular WeightGC-MS m/z (Molecular Ion)UV Absorbance Max (λmax)
Cyclohexanone (Monomer) 98.15 g/mol 98~280 nm (Weak, n→π*)
Dimer (e.g., 2-(1-cyclohexenyl)cyclohexanone)178.27 g/mol 178~240 nm (Conjugated enone)
Trimer (Target Compound) 258.40 g/mol 258~255 nm (Extended conjugation)
Tetramers / Oligomers > 338.50 g/mol > 338 (Often broad peaks)> 270 nm (Broad, variable)

Sources

Technical Support Center: Enhancing Stereoselectivity in Cyclohexanone Derivative Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereoselective synthesis of cyclohexanone derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in their synthetic routes. Cyclohexanone scaffolds are pivotal in numerous natural products and pharmaceuticals, making the precise control of their stereochemistry a critical objective.

This resource provides practical, in-depth answers to common challenges, moving beyond simple procedural steps to explain the underlying principles that govern stereoselectivity. Here, you will find troubleshooting guides for persistent issues, validated protocols for key reactions, and a deeper look into the mechanistic foundations of these powerful transformations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial problems encountered during experimental work.

Q1: My reaction is producing a nearly racemic mixture (low ee). What are the first things I should check?

A: Achieving low enantiomeric excess (ee) is a frequent initial hurdle. Before undertaking a full re-optimization, consider these primary factors:

  • Catalyst Integrity: Is your catalyst active and pure? Organocatalysts like proline can degrade if stored improperly. For metal-based catalysts, ensure they have not been exposed to air or moisture if they are sensitive.[1] Catalyst loading is also crucial; both too low and too high concentrations can negatively impact selectivity.[1]

  • Reagent and Solvent Purity: Trace impurities, particularly acidic or basic residues, can interfere with the catalytic cycle or promote background (non-catalyzed) reactions.[1] The presence of excess water in reactions that rely on enamine catalysis, for instance, can hydrolyze key intermediates. Using freshly distilled or high-purity anhydrous solvents is often essential.

  • Reaction Temperature: In most asymmetric syntheses, lower temperatures lead to a more ordered transition state, which generally enhances enantioselectivity by increasing the energy difference between the two diastereomeric transition states.[1][2] Verify that your cooling bath is maintaining a stable, accurate temperature.

Q2: I'm observing poor diastereoselectivity. How is this different from poor enantioselectivity, and what should I investigate?

A: While enantiomers are non-superimposable mirror images, diastereomers are stereoisomers that are not. Poor diastereoselectivity often points to issues with kinetic versus thermodynamic control or steric interactions.

  • Thermodynamic vs. Kinetic Control: A common scenario is the formation of a kinetic product (formed faster, often at lower temperatures) which then equilibrates to a more stable thermodynamic product under the reaction conditions. If the desired product is the kinetic one, try shortening the reaction time or lowering the temperature. Conversely, to favor the thermodynamic product, you might increase the temperature or reaction time.

  • Choice of Base/Catalyst: In base-mediated reactions, the size (steric bulk) of the base can influence which proton is abstracted, leading to different enolate geometries and, consequently, different diastereomeric products.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the transition state assembly.[1][3] A switch from a polar aprotic solvent (like DMSO) to a nonpolar one (like toluene) can dramatically alter the diastereomeric ratio (dr).[1]

Q3: Can my purification method affect the final stereochemical purity of my product?

A: Absolutely. This phenomenon, known as erosion of optical purity, can occur during workup or purification. If the newly formed stereocenter is at a position alpha to the carbonyl group, it may be susceptible to racemization or epimerization.

  • Acidic/Basic Conditions: The acidic nature of standard silica gel can be enough to catalyze the enolization of the ketone, leading to racemization at the α-position. If you suspect this is happening, consider using deactivated (neutral) silica gel, which can be prepared by treating it with a base like triethylamine.

  • Temperature: Avoid high temperatures during purification. If distillation is required, perform it under high vacuum to keep the temperature as low as possible.

Section 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to solving more complex stereoselectivity issues.

Guide 1: Improving Low Enantiomeric Excess (ee) in a Proline-Catalyzed Michael Addition

The organocatalytic Michael addition of a ketone to a nitro-olefin is a powerful C-C bond-forming reaction. However, achieving high stereoselectivity can be challenging. This guide provides a structured workflow for troubleshooting low ee.

Troubleshooting Workflow:

G cluster_0 Initial State: Low ee (<50%) cluster_1 Step 1: Verify Reagent Quality cluster_2 Step 2: Optimize Reaction Parameters cluster_3 Step 3: Consider Additives cluster_4 Final State: High ee Start Low ee Observed CheckCatalyst Verify (S)-Proline Source & Purity Start->CheckCatalyst CheckSolvent Use Freshly Distilled/Anhydrous Solvent CheckCatalyst->CheckSolvent If catalyst is confirmed pure CheckSubstrates Purify Ketone and Nitroalkene CheckSolvent->CheckSubstrates If solvent is anhydrous OptimizeTemp Lower Temperature (-20°C to 0°C) CheckSubstrates->OptimizeTemp If all reagents are pure OptimizeSolvent Screen Solvents (e.g., DMSO, CHCl3, Toluene) OptimizeTemp->OptimizeSolvent If low temp gives minor improvement End High ee Achieved (>90%) OptimizeTemp->End Success! OptimizeConc Adjust Substrate Concentration OptimizeSolvent->OptimizeConc If solvent screen is inconclusive OptimizeSolvent->End Success! Additives Add Co-catalyst (e.g., weak acid/base) OptimizeConc->Additives If ee is still moderate Additives->End Successful Optimization

Caption: Troubleshooting workflow for low enantioselectivity.

Causality Behind the Steps:

  • Reagent Quality: The entire catalytic cycle depends on the precise interaction between the catalyst and substrates. Impurities can disrupt this process. For instance, water can prevent the formation of the crucial enamine intermediate.[4]

  • Temperature: Lowering the temperature makes the reaction more sensitive to the energetic differences between the transition states leading to the R and S enantiomers, thus favoring the lower-energy pathway and increasing ee.[5]

  • Solvent: The solvent's polarity and ability to form hydrogen bonds can stabilize or destabilize the transition state, directly impacting stereoselectivity.[1][6] Nonpolar solvents often lead to better-organized transition states and higher enantioselectivity.[1]

  • Additives: In some cases, weak acid or base additives can facilitate catalyst turnover or participate in the transition state, enhancing selectivity.

Data-Driven Optimization: Solvent and Temperature Effects

The following table summarizes typical effects of solvent and temperature on a model proline-catalyzed reaction between cyclohexanone and β-nitrostyrene.

EntrySolventTemperature (°C)Yield (%)dr (syn/anti)ee (%) of syn
1DMSO259595:575
2DMSO09296:488
3CHCl₃258590:1082
4Toluene257085:1565
5Toluene06588:1278

Data is illustrative and based on general trends reported in the literature.[5][7] As shown, decreasing the temperature in DMSO (Entry 1 vs. 2) significantly improves the enantioselectivity.

Section 3: Reference Protocols

Providing a reliable, step-by-step protocol is essential for reproducibility. The Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction is a classic example of an organocatalyzed intramolecular aldol reaction that constructs a bicyclic cyclohexanone derivative with high enantioselectivity.[8][9]

Protocol: Asymmetric Synthesis of the (S)-Hajos-Parrish Ketone

This protocol describes the (S)-proline-catalyzed intramolecular aldol cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.

Materials:

  • 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq)

  • (S)-Proline (0.03 eq, 3 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Standard workup and purification reagents (Ethyl acetate, HCl, NaHCO₃, brine, MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the starting triketone (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Catalyst Addition: Add (S)-proline (0.03 eq) to the solution.

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-48 hours.[8]

  • Workup:

    • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral bicyclic ketol. The product, known as the Hajos-Parrish ketone, is typically obtained in high yield and with an enantiomeric excess of over 93%.[9]

Section 4: Key Mechanistic Concepts

Understanding the reaction mechanism is key to rational troubleshooting. Most organocatalytic functionalizations of cyclohexanones rely on enamine or iminium ion intermediates.

The Enamine Catalytic Cycle

In a proline-catalyzed reaction, the secondary amine of the catalyst condenses with the ketone to form a nucleophilic enamine intermediate. This is the key step that activates the ketone.[4][10][11] This enamine then attacks an electrophile (like an aldehyde or a Michael acceptor). The chirality of the proline catalyst directs this attack to one face of the electrophile, establishing the stereochemistry.[12] Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.[10][11]

G Ketone Cyclohexanone + (S)-Proline Enamine Chiral Enamine Intermediate Ketone->Enamine - H₂O Addition Stereoselective C-C Bond Formation Enamine->Addition Iminium Iminium Ion Addition->Iminium Product Chiral Product + Regenerated (S)-Proline Iminium->Product + H₂O Product->Ketone Catalyst Turnover Electrophile Electrophile (E+) Electrophile->Addition Water H₂O

Caption: The enamine catalytic cycle in organocatalysis.

This cycle highlights why anhydrous conditions are often crucial: excess water can push the equilibrium away from enamine formation.[4] It also shows that the catalyst is regenerated, allowing for low catalyst loadings.

References

  • Carreño, M. C., Pérez-González, M., Ribagorda, M., et al. (2002). β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones. Chemical Communications, (24), 2874-2875. Retrieved from [Link]

  • List, B. (2004). The Hajos–Parrish–Eder–Sauer–Wiechert Reaction. Angewandte Chemie International Edition, 43(41), 5456-5457. Retrieved from [Link]

  • Chem-Station. (2009, July 7). Hajos-Parrish-Eder-Sauer-Wiechert Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). The aza-Robinson annulation. Chemical Society Reviews, 35(6), 513-524. Retrieved from [Link]

  • Mancinelli, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2020(2), M1135. Retrieved from [Link]

  • List, B., Hoang, L., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. Retrieved from [Link]

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. Retrieved from [Link]

  • Iuliano, A. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Catalysts, 12(2), 209. Retrieved from [Link]

  • ResearchGate. (n.d.). Variation in base and temperature for reaction of cyclohexanone with trans-nitrostyrene. Retrieved from [Link]

  • Jiang, H., et al. (2009). Enantioselective Synthesis of Functionalized Fluorinated Cyclohexenones via Robinson Annulation Catalyzed by Primary−Secondary Diamines. The Journal of Organic Chemistry, 74(24), 9471-9478. Retrieved from [Link]

  • Ashenhurst, J. (2010, May 24). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • The Nobel Prize Committee for Chemistry. (2021, October 6). ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. Retrieved from [Link]

  • ResearchGate. (n.d.). General Mechanism of Enamine‐Involved Multi‐Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hajos–Parrish–Eder–Sauer–Wiechert reaction. Retrieved from [Link]

  • Rios, R. (2023). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Molecules, 28(14), 5373. Retrieved from [Link]

  • Gellman, S. H., et al. (2006). Evaluating β-amino acids as enantioselective organocatalysts of the Hajos–Parrish–Eder–Sauer–Wiechert reaction. Organic & Biomolecular Chemistry, 4(19), 3599-3603. Retrieved from [Link]

  • Total Synthesis. (2025, December 17). Robinson Annulation Mechanism & Examples. Retrieved from [Link]

  • Pihko, P. M. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1056-1067. Retrieved from [Link]

  • Zaretsky, S., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11609-11618. Retrieved from [Link]

  • List, B., et al. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 3(4), 573-575. Retrieved from [Link]

  • ChemRxiv. (2023). Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations. Retrieved from [Link]

  • Nair, D., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1146-1155. Retrieved from [Link]

  • Bisai, A., & Singh, V. K. (2020). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A, 124(39), 8049-8058. Retrieved from [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced reactivity and biological implications of self-condensation products is critical for both drug discovery and pharmaceutical safety. The self-aldol condensation of cyclohexanone yields a series of higher-order oligomers—most notably the dimer 2-cyclohexylidenecyclohexanone and the trimer 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one .

While these compounds originate from the same ubiquitous solvent precursor, their increasing steric complexity and lipophilicity dramatically alter their biological activity, target binding capabilities, and toxicological risk profiles[1]. This guide provides an objective, data-driven comparison of these compounds, detailing their physicochemical properties, pharmacological utility, and the self-validating experimental workflows used to characterize them.

Physicochemical and Structural Comparison

The fundamental driver of the biological differences between the monomer, dimer, and trimer is steric hindrance and lipophilicity (LogP). As the degree of condensation increases, the central carbonyl group becomes progressively shielded by bulky flanking cyclohexenyl rings.

Table 1: Physicochemical Profiling of Cyclohexanone Condensation Products

PropertyCyclohexanone (Monomer)2-Cyclohexylidenecyclohexanone (Dimer)2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one (Trimer)
CAS Number 108-94-11011-12-7[2]41481-20-3[3]
Molecular Formula C6H10OC12H18O[2]C18H26O[3]
Molecular Weight 98.14 g/mol 178.27 g/mol [2]258.40 g/mol [4]
LogP (Lipophilicity) ~0.813.39[2]> 5.0 (Estimated)
Steric Hindrance LowModerateHigh (Carbonyl is sterically blocked)
Primary Utility Universal solventBioactive scaffold, perfumery[5]Agrochemical scaffold, polymer additive

Biological Activity & Toxicological Profiles

The Dimer: A Versatile Bioactive Scaffold

2-Cyclohexylidenecyclohexanone acts as a highly valuable intermediate in medicinal chemistry. Its α,β-unsaturated ketone structure allows it to undergo complex transformations. Most notably, it reacts with 5-aminotetrazole to form spiro tetrazolo-tetrahydropyrimidines[6]. These spiro compounds have been identified as potent antagonists of the Hypoxia Inducible Factor-2α (HIF-2α) , a transcription factor heavily implicated in tumor development and metastasis[6]. By binding to the internal cavity of the HIF-2α PAS-B domain, these dimer-derived compounds disrupt oncogenic signaling pathways. Additionally, under acidic conditions, the dimer cyclizes to form bioactive furan derivatives (e.g., octahydrodibenzofuran)[1].

The Trimer: Steric Limitation and Scaffold Utility

In contrast, 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one exhibits severely restricted direct biological activity. The dual flanking cyclohexenyl rings create massive steric crowding around the core carbonyl, preventing the molecule from effectively docking into standard enzyme active sites or undergoing the spiro-derivations seen with the dimer. Instead, its extreme lipophilicity and bulk make it a useful structural scaffold in agrochemicals and materials science, where slow degradation and high hydrophobicity are desired[1].

Toxicology: The Extractables and Leachables (E&L) Challenge

Both the dimer and trimer pose significant toxicological challenges in pharmaceutical manufacturing. According to the Product Quality Research Institute (PQRI), highly lipophilic condensation products can migrate from polymer-based packaging into liquid formulations[7]. 2-Cyclohexylidenecyclohexanone is specifically monitored as a leachable impurity in parenteral (intravenous and subcutaneous) drug products[7]. Its LogP of 3.39 allows it to readily partition into biological membranes, necessitating strict safety thresholds and analytical monitoring to prevent patient exposure[2][7].

Pathway and Logical Relationships

Pathways Monomer Cyclohexanone (Monomer) Dimer 2-Cyclohexylidenecyclohexanone (Dimer, CAS: 1011-12-7) Monomer->Dimer Aldol Condensation (H+ or OH- catalyst) Trimer 2-Cyclohexylidene-6-(1-cyclohexen-1-yl) cyclohexan-1-one (Trimer) Dimer->Trimer Secondary Condensation (Steric crowding) HIF HIF-2α Antagonists (Spiro-tetrahydropyrimidines) Dimer->HIF + 5-Aminotetrazole Furan Bioactive Furan Derivatives (e.g., Octahydrodibenzofuran) Dimer->Furan + H2SO4 (Cyclization) Leachables Parenteral Drug Leachables (Toxicity Monitoring) Dimer->Leachables Polymer Extraction Trimer->Leachables Polymer Extraction

Chemical relationships and downstream biological applications of cyclohexanone condensation products.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation steps.

Protocol A: Controlled Synthesis and Isolation of Condensation Products

Causality: Acid-catalyzed self-aldol condensation is preferred over base catalysis to minimize uncontrolled runaway polymerization, favoring the distinct formation of the α,β-unsaturated dimer and trimer[1].

  • Reaction Setup: Combine 500 mL of cyclohexanone with 10 g of an acid-treated clay catalyst in a round-bottom flask equipped with a Dean-Stark trap. Rationale: The Dean-Stark trap continuously removes water byproducts, driving the thermodynamic equilibrium toward the condensation products.

  • Thermal Activation: Reflux the mixture at 120°C for 12 hours under a nitrogen atmosphere.

  • Fractionation: Perform fractional vacuum distillation. The unreacted monomer distills first. The dimer fraction is collected at ~120-130°C under high vacuum (b.p. 270°C at atmospheric pressure)[2]. The trimer remains in the heavier distillation residue.

  • Self-Validation (Analytical): Analyze the isolated fractions via GC/MS and 13C-NMR. Validation Check: The disappearance of the monomeric carbonyl peak (~210 ppm) and the appearance of conjugated enone signals (~198 ppm) in the NMR spectrum confirms successful condensation before any biological testing.

Protocol B: Biophysical Characterization (HIF-2α Binding Assay)

Causality: Isothermal Titration Calorimetry (ITC) is utilized to measure the binding affinity of dimer-derived spiro compounds to the HIF-2α PAS-B domain. ITC is chosen because it provides a direct, label-free measurement of thermodynamic parameters (ΔH, Kd), eliminating false positives caused by fluorescent tags[6].

  • Protein Preparation: Purify recombinant HIF-2α PAS-B domain and dialyze extensively into a standard assay buffer (50 mM Tris, pH 7.4, 150 mM NaCl).

  • Ligand Preparation: Dissolve the dimer-derived tetrazolo-tetrahydropyrimidine in DMSO, then dilute into the exact same dialysis buffer used for the protein. Rationale: Matching the buffer perfectly prevents heat-of-mixing artifacts during titration.

  • ITC Titration: Inject the ligand into the protein cell at 25°C in 2 μL increments using a microcalorimeter.

  • Self-Validation (Thermodynamic): Integrate the heat peaks and fit to a one-site binding model. Validation Check: A control titration of the ligand into a blank buffer must be performed and subtracted to account for the heat of dilution. Only if the subtracted data yields a sigmoidal curve is the Kd considered valid[6].

Workflow S1 1. Synthesis (Acid-Catalyzed Aldol) S2 2. Isolation (Vacuum Distillation) S1->S2 S3 3. Derivatization (Spiro-compound formation) S2->S3 S4 4. Biophysical Assay (ITC Binding Analysis) S3->S4

Experimental workflow from chemical synthesis to biophysical validation via ITC.

Sources

Comparative Reactivity Profile of Cyclohexenone Derivatives: Steric and Electronic Determinants in Conjugate Additions

Author: BenchChem Technical Support Team. Date: April 2026

Cyclohexenone derivatives are indispensable building blocks in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). As classic α,β -unsaturated carbonyl systems, they possess a unique dual-reactivity profile, acting as both hard electrophiles at the carbonyl carbon (promoting 1,2-addition) and soft electrophiles at the β -carbon (promoting 1,4-conjugate addition).

However, the reactivity of these substrates is not uniform. The introduction of alkyl substituents—particularly at the β -position—drastically alters their electrophilicity, orbital accessibility, and the resulting regioselectivity of nucleophilic attacks. This guide provides an in-depth comparative analysis of the reactivity of key cyclohexenone derivatives, offering drug development professionals and synthetic chemists field-proven insights and self-validating experimental protocols.

Mechanistic Principles: The Dichotomy of 1,2- vs. 1,4-Addition

The regiochemical outcome of a nucleophilic addition to a cyclohexenone derivative is governed by the interplay between the hardness/softness of the nucleophile and the steric/electronic environment of the enone [1].

  • 1,2-Addition (Direct Addition): Favored by "hard" nucleophiles (e.g., organolithium reagents, standard Grignard reagents) attacking the highly polarized, sterically accessible carbonyl carbon.

  • 1,4-Addition (Conjugate Addition): Favored by "soft" nucleophiles (e.g., organocuprates, stabilized enolates, thiols) attacking the β -carbon. This pathway is highly sensitive to steric shielding at the β -position.

When substituents are added to the cyclohexenone ring, they perturb the Mayr electrophilicity parameters ( E ) of the molecule. While cyclization inherently reduces the reactivity of enones compared to acyclic analogs, β -substitution creates a profound kinetic barrier to conjugate addition.

ReactivityPathway Enone Cyclohexenone Derivatives Unsub Unsubstituted (e.g., 2-Cyclohexen-1-one) Enone->Unsub Subbed β-Substituted (e.g., Isophorone) Enone->Subbed HardNuc Hard Nucleophile (RMgX, RLi) Unsub->HardNuc Low Steric Hindrance SoftNuc Soft Nucleophile (R2CuLi, Enolates) Unsub->SoftNuc High Electrophilicity Subbed->HardNuc β-Steric Shielding Subbed->SoftNuc Requires Cu(III) Intermediate Prod14 1,4-Conjugate Addition (Thermodynamic/Soft) HardNuc->Prod14 Minor Pathway Prod12 1,2-Direct Addition (Kinetic/Hard) HardNuc->Prod12 Irreversible Attack SoftNuc->Prod14 Reductive Elimination

Mechanistic divergence of nucleophilic addition in cyclohexenones based on steric hindrance.

Comparative Reactivity Profile

To illustrate how structure dictates reactivity, we compare three archetypal cyclohexenone derivatives:

A. 2-Cyclohexen-1-one (Unsubstituted)

As the baseline molecule, 2-cyclohexen-1-one lacks steric hindrance at the β -carbon. It is a highly potent Michael acceptor. Soft nucleophiles and even moderately hard nucleophiles can readily undergo 1,4-addition. Its high Mayr electrophilicity parameter ( E≈−22.1 ) makes it an ideal substrate for standard Robinson annulations and uncatalyzed Michael additions.

B. 3-Methyl-2-cyclohexen-1-one (Moderate Hindrance)

The introduction of a methyl group at the β -position (C3) significantly lowers the electrophilicity of the enone. The β -methyl group provides steric shielding that repels bulky nucleophiles and disrupts the optimal Bürgi-Dunitz approach trajectory for the π∗ orbital. Reactions with this derivative often require elevated temperatures, Lewis acid activation (e.g., BF3​⋅OEt2​ ), or the use of highly reactive Gilman reagents ( R2​CuLi ) rather than simple Grignards to force the 1,4-addition[2].

C. Isophorone (Extreme Hindrance)

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) represents the extreme end of the steric spectrum. It possesses a β -methyl group and two geminal methyl groups at the γ -position (C5). This dense steric forest renders isophorone highly resistant to standard Michael additions. In a landmark 1941 study, Kharasch demonstrated that reacting isophorone with methylmagnesium bromide yields almost exclusively the 1,2-addition product (allylic alcohol). However, the addition of just 1 mol% of Copper(I) chloride shifts the mechanism entirely, resulting in an 82% yield of the 1,4-adduct[3]. The copper catalyst forms an organocuprate intermediate, which bypasses the steric bulk via an oxidative addition/reductive elimination pathway rather than direct nucleophilic attack.

D. Carvone (Chiral Stereocontrol)

Carvone is a naturally occurring, enantiopure cyclohexenone derivative. It features a methyl group at C2 and an isopropenyl group at C5. The C5 isopropenyl group acts as a stereocontrol element. Because it occupies an equatorial position in the preferred half-chair conformation, it blocks the convex face of the molecule. Consequently, organocuprate 1,4-additions to carvone occur with exquisite diastereoselectivity, with the nucleophile approaching exclusively from the less hindered face[4].

Quantitative Reactivity Data

The following table summarizes the comparative reactivity of these derivatives, providing a predictive framework for synthetic planning.

DerivativeStructural FeaturesRelative Electrophilicity ( E )1,4-Addition PropensityPrimary Synthetic Utility
2-Cyclohexen-1-one Unsubstituted β -carbonHigh ( E≈−22.1 )ExcellentGeneral Michael additions, Robinson annulations
3-Methyl-2-cyclohexen-1-one β -methyl groupModerateGood (Requires Cu-catalysis for Grignards)Synthesis of quaternary carbon centers
Isophorone β -methyl, γ,γ -dimethylLow (Sterically shielded)Poor (Strictly requires organocuprates)Solvent, specialized bulky building blocks
Carvone α -methyl, γ -isopropenylModerateGood (High Diastereoselectivity)Chiral pool synthesis, stereocontrolled additions

Self-Validating Experimental Protocol: Overcoming Steric Hindrance

To demonstrate the causality behind reagent selection, the following protocol details the regiocontrolled 1,4-addition of a methyl group to the highly hindered Isophorone , utilizing a lithium dimethylcuprate (Gilman reagent).

Rationale & Causality

Direct addition of MeLi or MeMgBr to isophorone yields the 1,2-adduct because the hard nucleophile attacks the most exposed electrophilic site (the carbonyl). By pre-mixing MeLi with CuI , we generate Me2​CuLi . Copper(I) is a soft transition metal that coordinates to the alkene π -system, undergoing oxidative addition to form a Cu(III) intermediate at the β -carbon, followed by reductive elimination to forge the C-C bond[3]. The use of Chlorotrimethylsilane (TMSCl) is highly recommended as it traps the resulting enolate as a silyl enol ether, preventing reversible retro-Michael reactions and accelerating the reductive elimination step.

Step-by-Step Methodology
  • Cuprate Generation:

    • Flame-dry a Schlenk flask under argon. Add Copper(I) iodide (CuI, 2.0 equiv, rigorously purified) and anhydrous diethyl ether. Cool the suspension to -78 °C.

    • Validation Check: The CuI should remain a white suspension. If it is yellow/brown prior to reagent addition, it contains Cu(II) impurities and will compromise the yield.

  • Lithiation:

    • Dropwise add Methyllithium ( MeLi , 4.0 equiv) to the stirring suspension.

    • Validation Check: Upon adding the first equivalent of MeLi , a bright yellow precipitate ( MeCu ) will form. As the remaining MeLi is added, the precipitate will dissolve into a clear, colorless to pale-yellow solution, indicating the successful formation of the active Gilman reagent ( Me2​CuLi )[4].

  • Substrate Addition:

    • Add TMSCl (2.0 equiv) to the cuprate solution, followed immediately by the dropwise addition of Isophorone (1.0 equiv) dissolved in minimal anhydrous diethyl ether.

    • Causality: The reaction is kept at -78 °C to prevent the thermal decomposition of the organocuprate, which rapidly degrades above -20 °C.

  • Reaction & Quench:

    • Stir for 2 hours at -78 °C, then allow the mixture to slowly warm to -10 °C.

    • Quench the reaction by carefully adding a 1:1 mixture of saturated aqueous NH4​Cl and NH4​OH .

    • Validation Check: The aqueous layer will turn deep blue. This is a self-validating indicator that the Cu(I) species has been successfully oxidized to water-soluble Cu(II) amine complexes, removing the metal from your organic product.

  • Isolation:

    • Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure to yield the 1,4-adduct (3,3,5,5-tetramethylcyclohexanone) in >85% yield.

References

  • Kharasch, M. S.; Tawney, P. O. "Factors determining the course and mechanisms of Grignard reactions. II. The effect of metallic compounds on the reaction between isophorone and methylmagnesium bromide." Journal of the American Chemical Society, 1941. Available at:[Link]

  • Mayr, H. et al. "Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones." Chemical Science (RSC Publishing), 2021. Available at:[Link]

  • "Exploiting Carvone To Demonstrate Both Stereocontrol and Regiocontrol: 1,2- vs 1,4-Addition of Grignard Reagents and Organocuprates." Journal of Chemical Education (ACS Publications), 2018. Available at:[Link]

Sources

A Comparative Guide to the Analytical Quantification of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one: A Validated HPLC-UV Method and its Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous and accurate quantification of chemical entities is paramount. 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one, a complex α,β-unsaturated ketone, often arises as a dimer in the self-condensation of cyclohexanone.[1][2] Its presence and purity can significantly impact reaction kinetics and the safety profile of final products, necessitating a robust and validated analytical method for its determination.

This guide provides an in-depth comparison of analytical methodologies for 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one, with a primary focus on a meticulously validated High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the selection of chromatographic conditions, delve into the critical parameters of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines, and objectively compare the HPLC approach with alternative techniques such as Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the analytical control of this and structurally related compounds.

The Analytical Challenge: Structure and Properties

2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one possesses a unique structure featuring two cyclohexene rings and a conjugated ketone system. This chemical architecture dictates its analytical behavior, influencing its solubility, chromatographic retention, and spectroscopic properties. The presence of a chromophore in the α,β-unsaturated ketone moiety makes it amenable to UV detection, a key consideration in the development of an HPLC method.

Comparative Analysis of Analytical Techniques

While several analytical techniques can be employed for the analysis of organic molecules, HPLC and GC are the most prevalent for compounds in the molecular weight range of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one.

FeatureHPLC-UVGas Chromatography (GC-FID/MS)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Broadly applicable to a wide range of non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Selectivity High selectivity achievable through the choice of stationary and mobile phases.High selectivity, especially when coupled with a Mass Spectrometer (MS).
Sensitivity Good sensitivity with UV detection, which can be enhanced with more advanced detectors.Excellent sensitivity, particularly with a Flame Ionization Detector (FID) for hydrocarbons.
Sample Preparation Generally simple, involving dissolution in a suitable solvent.Can be more complex, potentially requiring derivatization to increase volatility.
Instrumentation Robust and widely available instrumentation.Common in many analytical laboratories.
Cost Moderate initial and running costs.Generally lower initial cost for a basic GC-FID system.

For 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one, HPLC is often the preferred method due to its direct applicability without the need for derivatization, which can introduce variability. However, GC-MS can be a powerful tool for identification and quantification, especially for impurity profiling.[1]

A Validated HPLC Method for 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one

The following section details a proposed reversed-phase HPLC (RP-HPLC) method, developed and validated in accordance with ICH Q2(R2) guidelines.[3][4][5]

Chromatographic Conditions

The selection of chromatographic parameters is driven by the physicochemical properties of the analyte. A C18 column is a versatile and robust choice for the separation of moderately non-polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and water, offers a good balance of elution strength and compatibility with UV detection.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and retention for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (75:25, v/v)Offers optimal elution and separation from potential impurities.
Flow Rate 1.0 mL/minEnsures good peak shape and a reasonable run time.
Detection UV at 254 nmThe conjugated system of the analyte exhibits strong absorbance at this wavelength.
Injection Volume 10 µLA standard volume for achieving good sensitivity and peak symmetry.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The following validation parameters are essential for ensuring the reliability of the analytical data.

Sources

Benchmarking the synthesis of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one against other dienones

Author: BenchChem Technical Support Team. Date: April 2026

Cross-conjugated dienones are highly sought-after structural motifs in modern organic chemistry. They serve as essential precursors for Diels-Alder cycloadditions, photoactive materials, and complex natural product synthesis (1[1], 2[2]). Among these, the synthesis of 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one (a specific cyclohexanone trimer) presents unique mechanistic challenges. While the self-condensation of cyclohexanone is a fundamental transformation, controlling the reaction to selectively yield the trimer—rather than the thermodynamically favored dimer—requires precise manipulation of reaction kinetics and thermodynamics (3[3]).

This guide objectively benchmarks the synthesis of this specific cyclohexanone trimer against alternative dienone synthesis strategies, including the Claisen-Schmidt condensation of dibenzylidenecycloalkanones (1[1]) and the sequential hydrozirconation/Pd-catalyzed cross-coupling of enynes ().

Mechanistic Causality: Trimerization vs. Directed Cross-Coupling

The synthesis of 2-cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one relies on a secondary aldol condensation. The primary condensation of cyclohexanone rapidly yields the dimer (2-cyclohexylidenecyclohexan-1-one). However, the subsequent attack of a third cyclohexanone molecule at the sterically hindered α'-position (C6) of the dimer is kinetically slow. Consequently, driving the reaction to the trimer often results in complex mixtures, requiring harsh conditions to overcome the activation energy barrier (3[3]).

In contrast, the synthesis of dibenzylidenecyclobutanones via alkaline aldol-crotonic condensation is driven forward by the spontaneous precipitation of the highly conjugated E,E-isomers, shifting the equilibrium and ensuring high yields (1[1]). Similarly, the synthesis of (2E,4E)-dienones utilizes a stereospecific hydrozirconation followed by Pd-catalyzed acylation, completely bypassing the thermodynamic limitations of aldol equilibrations ().

DienoneBenchmarking Cyclohexanone Cyclohexanone (Starting Material) Aldol1 Primary Aldol Condensation (Acid/Base Catalysis) Cyclohexanone->Aldol1 Dimer Dimer Intermediate (High Selectivity) Aldol1->Dimer Fast Kinetics Aldol2 Secondary Condensation (Sterically Hindered) Dimer->Aldol2 Trimer Cyclohexanone Trimer (Target Dienone) Aldol2->Trimer Slow, Low Yield AltSubstrate Cycloalkanone + Benzaldehyde (Alternative Route) Claisen Claisen-Schmidt Condensation (Alkaline Conditions) AltSubstrate->Claisen Dibenzylidene Dibenzylidenecycloalkanones (E,E-Isomers) Claisen->Dibenzylidene High Yield, Spontaneous Precipitation

Mechanistic divergence in the synthesis of cyclohexanone trimers versus cross-conjugated dienones.

Benchmarking Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems, incorporating built-in analytical checkpoints to confirm success at each critical phase.

Protocol A: Synthesis of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one (Self-Condensation)

Causality: Extended reflux with continuous water removal is mandatory to overcome the activation energy barrier of the secondary condensation step, forcing the highly selective dimer to react further (3[3]).

  • Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine 0.5 mol of cyclohexanone and 0.05 mol of p-toluenesulfonic acid (p-TsOH) in 200 mL of anhydrous toluene.

  • Reaction: Reflux the mixture vigorously.

    • Validation Checkpoint: Monitor water collection in the Dean-Stark trap. The theoretical yield of water for complete trimerization is 0.5 mol. The reaction is complete when water ceases to evolve (typically 24–48 hours).

  • Quenching: Cool to room temperature and neutralize the acid catalyst by washing with saturated aqueous NaHCO₃ (3 x 50 mL).

  • Purification: Remove toluene under reduced pressure. Isolate the target trimer via fractional vacuum distillation or silica gel chromatography (hexane/ethyl acetate).

    • Validation Checkpoint: GC-MS analysis must confirm a molecular weight of 258.4 g/mol for the trimer, distinguishing it from the dominant dimer byproduct (178.3 g/mol ).

Protocol B: Synthesis of Dibenzylidenecyclobutanones (Claisen-Schmidt Condensation)

Causality: The use of an alkaline catalyst (NaOH) in ethanol facilitates the formation of the enolate, while the high electrophilicity of benzaldehyde and the insolubility of the product drive the cross-condensation to completion (1[1]).

  • Setup: Dissolve 10 mmol of cyclobutanone and 20 mmol of substituted benzaldehyde in 15 mL of ethanol.

  • Reaction: Add 2 mL of 10% aqueous NaOH dropwise at 0 °C. Stir at room temperature for 2–4 hours.

    • Validation Checkpoint: The reaction is self-indicating. The product will spontaneously precipitate as bright-colored crystalline solids, visibly shifting the equilibrium.

  • Isolation: Filter the precipitate and wash with cold ethanol.

    • Validation Checkpoint: ¹H NMR should confirm the exclusive formation of the E,E-isomer, characterized by the absence of complex isomeric mixtures in the crude spectra.

Protocol C: Stereospecific Synthesis of (2E,4E)-Dienones

Causality: Hydrozirconation traps the alkyne as a reactive organometallic species, which is then selectively cross-coupled, preserving the stereochemical integrity of the diene system without risking isomerization ().

  • Hydrozirconation: In a Schlenk flask under argon, add Schwartz's reagent (Cp₂ZrHCl, 1.2 eq) to a solution of (E)-enyne (1.0 eq) in dry THF. Stir at room temperature for 1 hour.

    • Validation Checkpoint: The initial suspension will turn into a clear solution, visually indicating the successful formation of the alkenylzirconocene intermediate.

  • Cross-Coupling: Add Pd(PPh₃)₄ (5 mol%) and the desired acyl chloride (1.1 eq). Stir for an additional 2 hours at 50 °C.

  • Purification: Quench with saturated NH₄Cl, extract with diethyl ether, and purify via flash chromatography.

Workflow Enyne (E)-Enyne Substrate Hydrozirconation Hydrozirconation (Schwartz's Reagent) Enyne->Hydrozirconation Intermediate Alkenylzirconocene Intermediate Hydrozirconation->Intermediate Room Temp, 1h Acylation Pd-Catalyzed Acylation (Acyl Chloride) Intermediate->Acylation Pd(PPh3)4 Dienone (2E,4E)-Dienone (Stereospecific Product) Acylation->Dienone Cross-Coupling

Experimental workflow for the stereospecific synthesis of (2E,4E)-dienones via Pd-catalysis.

Quantitative Performance Metrics

The table below summarizes the benchmarking data across the three discussed synthetic routes, highlighting the inherent trade-offs between thermodynamic self-condensation and directed catalytic synthesis.

Synthesis Metric2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-oneDibenzylidenecyclobutanones(2E,4E)-Dienones
Reaction Type Self-Aldol CondensationClaisen-Schmidt CondensationHydrozirconation / Pd-Coupling
Typical Yield 20–40% (Thermodynamically limited)70–90% (Driven by precipitation)50–77% (Catalyst dependent)
Stereoselectivity Low (Complex isomeric mixtures)High (Exclusive E,E-isomers)High (Stereospecific retention)
Key Catalysts p-TsOH, HRF5015, or Strong BaseNaOH in EthanolCp₂ZrHCl, Pd(PPh₃)₄
Primary Challenge Overcoming dimer selectivitySubstrate availabilityMoisture/Air sensitivity
References
  • Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones . Source: nih.gov. 1

  • Serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids . Source: rsc.org. 2

  • Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 . Source: researchgate.net. 3

  • Sequential hydrozirconation/Pd-catalyzed cross coupling of acyl chlorides towards conjugated (2E,4E)-dienones . Source: beilstein-journals.org. 4

Sources

Safety Operating Guide

Operational Guide: Safety, Handling, and Disposal of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scale-up chemists, and environmental health and safety (EHS) professionals.

As a Senior Application Scientist, I frequently encounter challenges regarding the lifecycle management of complex organic intermediates. 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one (C₁₈H₂₆O) is a bulky, unsaturated cyclic ketone. Typically generated as a trimeric byproduct or intermediate during the self-aldol condensation of cyclohexanone, this compound presents unique logistical and safety challenges[1].

Because of its high energy density and lack of halogens, its disposal must be carefully managed to ensure laboratory safety, regulatory compliance, and environmental sustainability (often through fuels blending)[2]. This guide provides a self-validating, step-by-step operational protocol for its proper handling and disposal.

Chemical Profile & Mechanistic Context

To manage a chemical safely, one must understand its reactivity. 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one is a conjugated cyclic ketone.

  • Mechanistic Origin: It forms when cyclohexanone undergoes base- or acid-catalyzed aldol condensation, passing through dimeric intermediates (e.g., 2-cyclohexylidenecyclohexanone) before forming the C₁₈ trimer[1].

  • Reactivity Profile: Due to the presence of alpha protons and unsaturated carbon-carbon double bonds, this compound remains susceptible to further oligomerization or oxidation if exposed to strong bases, acids, or oxidizing agents[1].

  • Disposal Implications: Because it is a purely hydrocarbon-based ketone (containing only C, H, and O), it is an excellent candidate for thermal destruction via fuels blending. However, introducing halogens or strong acids into its waste stream will disrupt this process, potentially causing hazardous exothermic reactions and significantly increasing disposal costs[2].

Pathway Cyclohexanone Cyclohexanone Monomer (Precursor) Aldol Base/Acid Catalyzed Aldol Condensation Cyclohexanone->Aldol Dimer Dimeric Intermediates (e.g., 2-cyclohexylidenecyclohexanone) Aldol->Dimer Trimer 2-Cyclohexylidene-6-(1-cyclohexen-1-yl) cyclohexan-1-one (Target) Dimer->Trimer Further Condensation Oxidation Environmental Oxidation / Degradation Trimer->Oxidation Improper Storage (Oxidizers) Incineration Thermal Destruction (Fuels Blending) Trimer->Incineration Proper Disposal

Caption: Mechanistic pathway of cyclohexanone trimerization and subsequent disposal lifecycle.

Operational Safety & Spill Response

Before initiating any disposal procedures, ensure that your operational environment is secure. Ketones can penetrate certain glove materials rapidly, necessitating specific Personal Protective Equipment (PPE)[3].

Immediate Spill Response Protocol
  • Isolate the Area: Remove all sources of ignition, as the vapors of cyclic ketones are combustible[3].

  • Ventilation: Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity to keep vapor concentrations below permissible exposure limits[3].

  • Containment: Absorb the liquid using non-combustible, inert materials such as sand or vermiculite[3]. Do not use sawdust or combustible absorbents, as the high surface area combined with an organic ketone can create a fire hazard.

  • Collection: Place the saturated absorbent into a sealed, vapor-tight plastic bag or compatible container, and label it immediately as hazardous waste[4].

Step-by-Step Disposal Procedure

The disposal of 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one falls under the Resource Conservation and Recovery Act (RCRA) guidelines for non-halogenated organic solvents[5]. Follow this self-validating workflow to ensure compliance.

Step 1: Waste Segregation (Critical)
  • Action: Direct the chemical waste strictly into a Non-Halogenated Organic Waste container.

  • Causality: Mixing non-halogenated ketones with halogenated solvents (e.g., chloroform, dichloromethane) disqualifies the waste from cost-effective fuels blending. Facilities charge approximately twice as much to incinerate halogenated waste due to the generation of corrosive hydrogen chloride gas[2]. Furthermore, separating these streams prevents unintended cross-reactivity[4].

Step 2: Containerization
  • Action: Use a chemically compatible, vapor-tight container. High-Density Polyethylene (HDPE) or safety disposal cans provided by your EHS department are ideal[2].

  • Causality: The container must remain closed at all times except when actively adding waste to prevent the emission of volatile organic compounds (VOCs) and to minimize the risk of flash fires[4].

Step 3: RCRA-Compliant Labeling
  • Action: Label the container before the first drop of waste is added. The label must explicitly state "Hazardous Waste" and include the full chemical name: "Non-Halogenated Waste: 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one"[4].

  • Causality: Using abbreviations or chemical formulas violates EPA/RCRA tracking mandates and creates severe hazards for downstream waste handlers who must identify the waste for thermal blending[4].

Step 4: Storage and EHS Transfer
  • Action: Store the sealed container in secondary containment within a cool, dry, well-ventilated area, strictly isolated from strong oxidizers, acids, and bases[3]. Schedule a pickup with your licensed environmental services provider before the 90-day accumulation limit is reached.

G Start Waste Generation: 2-Cyclohexylidene-6-(1-cyclohexen-1-yl)cyclohexan-1-one CheckHalogen Mixed with Halogenated Solvents? Start->CheckHalogen Halogenated Dispose as Halogenated Organic Waste (High Cost) CheckHalogen->Halogenated Yes NonHalogenated Dispose as Non-Halogenated Organic Waste (Fuels Blending) CheckHalogen->NonHalogenated No Container Transfer to Vapor-Tight HDPE or Safety Can NonHalogenated->Container Label Label: 'Hazardous Waste: Non-Halogenated Solvent' Container->Label Storage Store in Secondary Containment (<90 Days) Label->Storage Pickup EHS / Licensed Disposal Pickup Storage->Pickup

Caption: Decision tree and operational workflow for the segregation and disposal of cyclic ketone waste.

Quantitative Data & Specifications Summary

To streamline your laboratory's safety protocols, the following table summarizes the critical operational parameters for handling this specific cyclic ketone.

ParameterSpecification / RequirementOperational Rationale
Waste Classification Non-Halogenated Organic WasteHigh energy density makes it ideal for fuels blending; no halogens present[2].
EPA Waste Code Characteristic / F-Listed (if mixed)Governed by RCRA standards for solvent mixtures[5].
Primary Incompatibilities Strong oxidizers, strong acids/basesPrevents uncontrolled exothermic oligomerization or fire hazards[3].
Glove Material Butyl rubber or Nitrile (High Mil)Ketones rapidly permeate standard latex gloves[3].
Spill Absorbent Sand, Vermiculite (Inert)Combustible absorbents (sawdust) create extreme fire risks[3].
Container Material HDPE or Metal Safety CansEnsures vapor-tight, spill-proof containment without degradation[4].

References

  • Sustainable aviation fuel-range intermediates from self-aldol condensation of cyclohexanone using low-cost niobium phosphate cat Aston Publications Explorer [Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure Braun Research Group, University of Illinois [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice Environmental Protection Agency (EPA)[Link]

Sources

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